Product packaging for 4-nitro-1-(propan-2-yl)-1H-imidazole(Cat. No.:CAS No. 866251-86-7)

4-nitro-1-(propan-2-yl)-1H-imidazole

Cat. No.: B3290639
CAS No.: 866251-86-7
M. Wt: 155.15 g/mol
InChI Key: LXGQVQUYSTYSSX-UHFFFAOYSA-N
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Description

4-Nitro-1-(propan-2-yl)-1H-imidazole is a synthetic nitroimidazole derivative that serves as a valuable chemical intermediate and reference standard in organic and medicinal chemistry research. The compound features a nitroimidazole core, a privileged scaffold in drug discovery known for its broad spectrum of pharmacological activities . Its structure, incorporating an isopropyl substituent at the N-1 position, makes it a key intermediate in the regioselective synthesis of more complex N-alkylated nitroimidazole molecules . This regioselective alkylation is a critical step in the development of novel chemical entities . Researchers utilize this compound primarily as a building block for the development of new molecules with potential biological activity. The nitroimidazole class of compounds, to which it belongs, is widely studied for its antimicrobial, antiprotozoal, and anticancer properties . The mechanism of action for bioactive nitroimidazoles generally involves the enzymatic reduction of the nitro group within anaerobic cells, leading to the formation of radical anions and reactive intermediates that cause DNA damage and ultimately cell death . This product is intended for research and laboratory use only. It is not approved for human consumption, diagnosis, or treatment. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O2 B3290639 4-nitro-1-(propan-2-yl)-1H-imidazole CAS No. 866251-86-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1-propan-2-ylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-5(2)8-3-6(7-4-8)9(10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGQVQUYSTYSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Nitro 1 Propan 2 Yl 1h Imidazole

Classical and Contemporary Synthetic Routes

The traditional synthesis of 4-nitro-1-(propan-2-yl)-1H-imidazole is typically achieved through a sequential pathway involving the construction of the imidazole (B134444) core, introduction of the nitro group, and finally, the addition of the N-isopropyl group.

Synthesis of the Imidazole Core Structure

The imidazole nucleus is a fundamental heterocyclic scaffold in many bioactive molecules. bohrium.com Its synthesis has been a subject of chemical research for over a century. The first reported synthesis of imidazole itself was accomplished by Heinrich Debus in 1858. bohrium.com

A classical and versatile method for forming substituted imidazoles is the Debus-Radziszewski imidazole synthesis . This one-pot, multicomponent reaction involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. jetir.org This approach is highly efficient for creating a variety of substituted imidazoles. jetir.org

Another synthetic route to the imidazole core starts from β-aminoacetaldehyde dimethyl acetal. This compound can be treated with a reagent like S-ethylisothiourea to form N-(2,2-dimethoxyethyl)guanidine sulfate (B86663), which upon cyclization with acid, produces 2-aminoimidazole. nih.gov This 2-aminoimidazole can then serve as a precursor for further transformations.

Regioselective Introduction of the Nitro Group at Position 4

The nitration of the imidazole ring is a critical step that must be carefully controlled to achieve the desired regioselectivity. Direct nitration of imidazole is challenging because the ring is susceptible to protonation under strongly acidic conditions. arkat-usa.org

Standard nitration procedures on an unsubstituted imidazole ring typically yield the 4-nitroimidazole (B12731) derivative. youtube.com A common and effective method involves the use of a mixed acid system, comprising concentrated sulfuric acid and nitric acid. researchgate.netchemicalbook.com In this process, imidazole is first neutralized with concentrated sulfuric acid to form a disulfuric imidazole salt. researchgate.net This salt is then subjected to nitration with the mixed acids. An optimal yield of 92.7% for 4-nitroimidazole has been reported under specific conditions: a molar ratio of imidazole to nitric acid of 1:1.2, a volume ratio of oleum (B3057394) sulfuric acid to nitric acid of 3.4:1, and a reaction temperature between 55-65°C for 2 hours. researchgate.net This process selectively introduces the nitro group at the C-4 position of the imidazole ring. Nitration reactions using fuming nitric acid in the presence of sulfuric acid are known to result in 4-nitroimidazole derivatives, whereas using acetic anhydride (B1165640) as the medium can lead to 5-nitroimidazole derivatives. google.com

Strategies for N-Alkylation with Isopropyl Moiety

The final step in the synthesis of the target compound is the N-alkylation of the 4-nitroimidazole precursor with an isopropyl group. Research into the N-alkylation of 4-nitro-1H-imidazole has demonstrated that the reaction is regioselective, favoring substitution at the N-1 position. derpharmachemica.comresearchgate.net The choice of reaction conditions, including the base, solvent, and temperature, significantly influences the reaction's efficiency.

To synthesize this compound, 4-nitro-1H-imidazole would be reacted with an appropriate isopropylating agent, such as 2-bromopropane (B125204) or 2-iodopropane. Studies on analogous alkylations show that the reaction proceeds effectively in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent. derpharmachemica.comnih.gov While room temperature reactions result in low yields, heating the mixture to 60°C has been shown to markedly improve the yield of the N-alkylated product. derpharmachemica.comresearchgate.net Acetonitrile (B52724) has been identified as a superior solvent for this transformation compared to DMF or DMSO, leading to good yields (66-85%) for various N-alkylated derivatives. derpharmachemica.comresearchgate.net

The table below summarizes the findings from a study on the optimization of N-alkylation of 4-nitroimidazole, which provides a strong basis for the synthesis of the isopropyl analogue. derpharmachemica.comresearchgate.net

EntryBaseSolventTemperature (°C)Yield (%)
1 KOHDMSORoom Temp25
2 K₂CO₃DMSORoom Temp20
3 KOHDMFRoom Temp30
4 K₂CO₃DMFRoom Temp27
5 K₂CO₃Acetonitrile6066-85

Multicomponent Reaction Approaches in Nitroimidazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, represent a highly efficient and atom-economical synthetic strategy. bohrium.commdpi.com They align with green chemistry principles by reducing the number of synthetic steps and minimizing waste. bohrium.com

While a direct one-pot MCR for this compound is not prominently reported, MCRs are widely used to construct the core imidazole scaffold and its complex derivatives. bohrium.comniscpr.res.in The aforementioned Debus-Radziszewski synthesis is a foundational MCR for imidazoles. jetir.org

More advanced MCRs have been applied to create functionalized nitroimidazole analogues. For instance, a modified Ugi multicomponent reaction involving trimethylsilyl (B98337) azide (B81097) (TMSN₃) has been used to synthesize complex nitroimidazooxazine derivatives containing a tetrazole moiety. nih.gov This highlights the potential of MCRs to rapidly build molecular complexity from simple precursors in the context of nitroaromatic heterocycles. mdpi.comnih.gov

Advanced Synthetic Techniques and Green Chemistry Principles

Modern synthetic chemistry emphasizes the use of techniques that are not only efficient but also environmentally benign. nih.gov For the synthesis of nitroimidazoles, microwave-assisted synthesis stands out as a key advanced technique.

Microwave-Assisted Synthesis for this compound and Analogues

Microwave-assisted organic synthesis is a powerful tool that often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. jetir.orgniscpr.res.inresearchgate.net These advantages make it a cornerstone of green chemistry. nih.gov

The application of microwave irradiation has been successfully demonstrated in the synthesis of various nitroimidazole and related heterocyclic systems. For example, an eco-friendly, solvent-free synthesis of Azomycin (B20884) (2-nitroimidazole) was developed using potter's clay and sodium nitrite (B80452) under microwave conditions. nih.gov Similarly, one-pot MCRs for synthesizing substituted imidazoles have been effectively performed under solvent-free microwave irradiation, with reaction times as short as 12-16 minutes. niscpr.res.in

A comparative study on the synthesis of 5(6)-nitro-1H-benzimidazoles, which are structurally related to the target compound's class, clearly illustrates the benefits of microwave assistance. researchgate.net

The table below compares the reaction times and yields for the synthesis of ethyl 2-((5(6)-nitro-1H-benzimidazol-1-yl)methyl)acrylate derivatives using both classical heating and microwave irradiation. researchgate.net

CompoundMethodTimeYield (%)
3a Classical10 h65
Microwave10 min87
3b Classical12 h68
Microwave15 min85
3c Classical12 h64
Microwave15 min83
3d Classical14 h62
Microwave20 min85

These findings strongly suggest that the key steps in the synthesis of this compound, particularly the N-alkylation step, could be significantly optimized by employing microwave-assisted techniques, leading to a faster, more efficient, and greener synthetic protocol. nih.govresearchgate.net

Solvent-Free Reaction Methodologies

The pursuit of green chemistry has intensified research into solvent-free reaction conditions to minimize environmental impact and reduce hazardous waste. While specific solvent-free methods for the direct synthesis of this compound are not extensively detailed in the literature, the principles can be extrapolated from the synthesis of related nitroimidazoles. The key reaction is the N-alkylation of 4-nitroimidazole.

Research by Hakmaoui et al. investigated the N-alkylation of 4-nitroimidazole with various alkylating agents under different conditions, providing insights that can inform a solvent-free approach. derpharmachemica.comresearchgate.net Their work demonstrated that heating the reaction to 60°C significantly improves product yields. derpharmachemica.comresearchgate.net Alkylation using acetonitrile as a solvent in the presence of potassium carbonate (K₂CO₃) led to good yields of N-alkylated imidazoles. derpharmachemica.comresearchgate.net The use of a solid base like K₂CO₃ is a step towards heterogeneous, and potentially solvent-free, conditions.

Further illustrating the potential for solvent-free methods, a process for synthesizing other nitroimidazoles, such as 2-methyl-4,5-dinitroimidazole derivatives, involves simply heating the dinitroimidazole with an alkylating agent like glycidyl (B131873) isopropyl ether without any solvent. google.com Additionally, multicomponent reactions catalyzed by heterogeneous catalysts under solvent-free conditions have been effectively used for creating substituted imidazole rings, suggesting that building the ring and alkylating it under such conditions is a viable strategy. nih.gov

Table 1: Conditions for N-Alkylation of 4-Nitroimidazole This table summarizes the findings on the N-alkylation of 4-nitroimidazole, which is the direct precursor to this compound.

BaseSolventTemperatureYieldReference
K₂CO₃CH₃CN60°C66-85% derpharmachemica.comresearchgate.net
KOHDMSO/DMFRoom Temp.Low derpharmachemica.comresearchgate.net

Biocatalytic Approaches to Nitroimidazole Modifications

Biocatalysis offers a powerful toolkit for selective and efficient chemical transformations under mild conditions. For nitroimidazoles, the most studied biocatalytic process is the reduction of the nitro group, which is central to their biological activity. mdpi.com Enzymes known as nitroreductases, found in a variety of organisms, activate these compounds by reducing the nitro group. nih.govbangor.ac.uk This process can occur through a single-electron reduction, which has been demonstrated for the nitroimidazole derivative Megazol using enzymes like NADPH:cytochrome P-450 reductase. nih.gov While this reductive activation is a key biological modification, other biocatalytic approaches can be envisioned for synthetic purposes.

Enzymatic late-stage functionalization presents an opportunity to modify the this compound structure with high selectivity. For instance, the isopropyl side chain could be a target for hydroxylation. Cytochrome P450 monooxygenases (P450s) are well-known for their ability to catalyze the hydroxylation of unactivated C-H bonds. nih.gov The benzylic position on the isopropyl group is a potential site for such enzymatic oxidation. unizin.orglibretexts.org Similarly, unspecific peroxygenases (UPOs) have emerged as highly effective catalysts for the oxygenation of a diverse range of N-heterocyclic compounds, offering another potential route for modification. researchgate.net

These biocatalytic methods could introduce hydroxyl groups onto the isopropyl side chain, creating new derivatives with altered properties and providing handles for further chemical synthesis.

Heterogeneous Catalysis in Nitroimidazole Synthesis

Heterogeneous catalysis is a cornerstone of sustainable chemical manufacturing, offering advantages in catalyst separation, recyclability, and process simplification. The synthesis of this compound can be viewed in two main stages where heterogeneous catalysts can be applied: the synthesis of the 4-nitroimidazole precursor and its subsequent N-alkylation.

The synthesis of 4-nitroimidazole itself involves the nitration of imidazole. google.com This is typically achieved with a nitrating mixture of nitric and sulfuric acids. google.com While often a homogeneous process, the use of solid acid catalysts could offer a heterogeneous alternative.

The subsequent N-alkylation step is highly amenable to heterogeneous catalysis. The use of solid bases, such as potassium carbonate, in the alkylation of 4-nitroimidazole represents a basic form of heterogeneous catalysis. derpharmachemica.comresearchgate.net More advanced systems using acidic carbon materials have proven efficient for the N-alkylation of imidazoles, often under solvent-free conditions. nih.gov Metal-organic frameworks (MOFs) have also been reported as highly efficient heterogeneous catalysts for the one-pot synthesis of substituted imidazoles. nih.gov These approaches avoid the need for soluble, and often corrosive, reagents and simplify product purification.

Functionalization and Derivatization Strategies

Modification of the Isopropyl Side Chain

The isopropyl group attached to the N-1 position of the imidazole ring is a key site for functionalization. The carbon atom attached directly to the ring nitrogen is a benzylic-type position, which makes its C-H bond susceptible to oxidation. unizin.orglibretexts.org

A common transformation is the oxidation of alkyl side chains on aromatic and heteroaromatic rings to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orgyoutube.comyoutube.com This reaction requires the presence of at least one benzylic hydrogen, a condition met by the isopropyl group. libretexts.orgyoutube.com Applying this to this compound would be expected to cleave the isopropyl group, yielding 1-(4-nitro-1H-imidazol-1-yl)acetic acid.

Alternatively, milder oxidation conditions can lead to other products. For example, the oxidation of isopropyl groups on benzene (B151609) rings with molecular oxygen in the presence of an aqueous alkali solution can convert them into 2-hydroxy-2-propyl groups. google.com Furthermore, biocatalytic hydroxylation using enzymes like P450s could potentially yield alcohols at the benzylic position. nih.govunizin.org

Table 2: Potential Products from Isopropyl Side Chain Modification

Reagent/MethodPotential ProductType of ReactionReference
KMnO₄ or CrO₃/H₂SO₄1-(4-nitro-1H-imidazol-1-yl)acetic acidSide-Chain Oxidation libretexts.orgyoutube.com
O₂, aq. alkali2-(4-nitro-1H-imidazol-1-yl)propan-2-olSide-Chain Oxidation google.com
Biocatalyst (e.g., P450)1-(4-nitro-1H-imidazol-1-yl)propan-2-olBenzylic Hydroxylation nih.govunizin.org

Reactions at the Imidazole Ring System (Excluding Nitro Group Transformations)

The imidazole ring of this compound has two carbon atoms (C-2 and C-5) that are available for functionalization. Various methods exist for introducing substituents at these positions on the nitroimidazole core.

Halogenation is a common strategy. The bromination of 4-nitroimidazole can be controlled to introduce bromine at the C-2 or C-5 position. For instance, an efficient two-step method has been developed for the synthesis of 2-bromo-4-nitroimidazole (B1265489), which involves the dibromination of 4-nitroimidazole followed by selective debromination. www.gov.ukresearchgate.net The synthesis of chloro-derivatives, such as 5-chloro-1,2-dimethyl-4-nitro-1H-imidazole and 2-chloro-1-methyl-4-nitro-1H-imidazole, is also well-documented, highlighting that the C-2 and C-5 positions are reactive towards halogenating agents. nih.govresearchgate.net These halogenated intermediates are valuable for subsequent cross-coupling reactions.

Carbon-Carbon bond-forming reactions provide a powerful means to build molecular complexity. Direct C-H arylation allows for the regioselective introduction of aryl groups at all three C-H bonds of an imidazole core using aryl bromides or chlorides. nih.gov Additionally, transition-metal-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, can be used to couple halo-imidazoles with alkenes, offering a route to introduce vinyl or substituted vinyl groups onto the ring. rsc.org

Incorporation into Complex Molecular Architectures

Nitroimidazole derivatives serve as crucial building blocks for the synthesis of more complex and pharmaceutically relevant molecules. nih.govnih.gov The functional group transformations described previously, particularly halogenation, convert this compound into a versatile intermediate for incorporation into larger molecular scaffolds.

A prime example is the use of 2-bromo-4-nitro-1H-imidazole as a key building block in the synthesis of the anti-tuberculosis drug Pretomanid. researchgate.net In this synthesis, the bromo-substituent allows for condensation with a chiral side chain, ultimately leading to the complex, fused-ring structure of the final drug. researchgate.net Similarly, other nitroimidazole drugs like Pimonidazole are synthesized by condensing the nitroimidazole core with other reactive molecules, such as epoxides. nih.gov

By analogy, 2- or 5-halo derivatives of this compound could be used in similar condensation or cross-coupling reactions. The nitroimidazole moiety can be linked to polyamines, sugars, or other complex fragments, demonstrating its utility as a foundational scaffold in medicinal chemistry. mdpi.comarkat-usa.org This highlights a clear strategy: initial functionalization of the imidazole ring followed by its use as a robust building block for constructing diverse and complex molecular architectures.

Chemical Reactivity and Mechanistic Investigations of 4 Nitro 1 Propan 2 Yl 1h Imidazole

Redox Chemistry of the Nitro Group

The nitro group is the primary center for the redox activity of 4-nitro-1-(propan-2-yl)-1H-imidazole. Its reduction is a critical process that underlies the biological activity of many nitroaromatic compounds. This process can occur through single or multiple electron transfer steps, leading to a variety of reduction products.

One-Electron Reduction Pathways and Radical Anion Formation

The initial and often rate-determining step in the redox chemistry of nitroimidazoles is a one-electron reduction of the nitro group to form a nitro radical anion (R-NO₂⁻). This species is a key intermediate in the mechanism of action for many biologically active nitroimidazoles. The formation of this radical anion is a reversible process, and its stability is highly dependent on the surrounding chemical environment.

Studies on analogous compounds, such as 4-nitroimidazole (B12731), have shown that the one-electron reduction produces a stable nitro radical anion, particularly in protic media at alkaline pH values. This radical species can be generated through various means, including electrochemical methods and enzymatic reduction by cellular components like ferredoxins. The rate of electron transfer from reduced ferredoxins to nitroimidazoles has been shown to be a critical factor in their biological effects. The size of the alkyl substituent at the N-1 position of the imidazole (B134444) ring can influence the rate of this electron transfer researchgate.net.

Multi-Electron Reduction Mechanisms

Following the initial one-electron reduction, the nitro radical anion of this compound can undergo further reduction through multi-electron pathways. These pathways are complex and can lead to the formation of several intermediates and final products. Typically, the reduction proceeds from the nitro group to a nitroso derivative (a two-electron reduction), then to a hydroxylamine (B1172632) derivative (a four-electron reduction), and finally to an amine derivative (a six-electron reduction).

Electrochemical Characterization of Redox Potentials

Cyclic voltammetry is a powerful technique used to characterize the redox properties of nitroimidazoles. The single-electron reduction potential (SERP), often denoted as E¹₇ at pH 7, is a key parameter that quantifies the ease with which the nitro group accepts an electron. The position of the nitro group on the imidazole ring significantly affects this potential. researchgate.net

For 4-nitroimidazoles, the reduction potential is generally more negative than that of the corresponding 2- and 5-nitro isomers, indicating they are more difficult to reduce. researchgate.net Research has shown that substituents on the N1-nitrogen atom of the imidazole ring, when separated by two or more carbon-carbon bonds, have a minimal effect on the SERP. researchgate.net Therefore, the redox potential of this compound is expected to be very close to that of the parent 4-nitroimidazole.

Below is a table of single-electron reduction potentials for 4-nitroimidazole and related compounds, as determined by cyclic voltammetry in dimethylformamide (DMF).

CompoundSingle-Electron Reduction Potential (E½) in DMF (V vs Ag/Ag⁺)Reference
4-Nitroimidazole-1.10 researchgate.net
1-(3-(N,N-bis(2-hydroxyethyl)amino)propyl)-4-nitroimidazole-1.12 researchgate.net
2-Nitroimidazole-0.92 researchgate.net

Influence of Reaction Media on Redox Pathways

The reaction medium plays a critical role in directing the redox chemistry of nitroimidazoles. Factors such as solvent proticity and pH can significantly alter the stability of the initially formed nitro radical anion and its subsequent reaction pathways.

In aprotic media, such as dimethylformamide (DMF), the nitro radical anion of some nitroimidazoles can be relatively stable. However, in protic media, like aqueous solutions or alcohol mixtures, the radical anion can undergo further reactions. For 4-nitroimidazole, studies in aqueous ethanol (B145695) have shown that the radical anion decays via a disproportionation reaction, where two radical anions react to form one molecule of the parent nitroimidazole and one molecule of the two-electron reduced nitroso derivative. researchgate.net The rate of this disproportionation is strongly dependent on both the pH and the concentration of the organic co-solvent. researchgate.net

Reactivity of the Imidazole Ring System

The reactivity of the imidazole ring in this compound is heavily influenced by the substituents at the N-1 and C-4 positions. The isopropyl group at N-1 is a weak electron-donating group, while the nitro group at C-4 is a very strong electron-withdrawing and deactivating group.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution is a characteristic reaction of many aromatic systems. However, in the case of this compound, the imidazole ring is strongly deactivated towards electrophilic attack due to the potent electron-withdrawing nature of the C-4 nitro group. libretexts.org This deactivation significantly increases the energy barrier for the formation of the cationic intermediate (the sigma complex) required for substitution.

Standard electrophilic substitution reactions, such as nitration or halogenation under typical conditions, are therefore challenging. masterorganicchemistry.comsavemyexams.com If substitution were to occur, it would be directed to the positions least deactivated by the nitro group. The nitro group deactivates the ortho (C-5) and para (C-2) positions. Consequently, any potential electrophilic attack would most likely occur at the C-5 position. Studies on the electrophilic iodination of other 4-nitroimidazoles have shown that substitution indeed occurs at the C-5 position. lookchem.com For 4-nitroimidazoles that are unsubstituted at the C-2 position, di-iodination at both the C-2 and C-5 positions has been observed, though this would not be the case for the target compound if a single substitution is considered. lookchem.com Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings like nitrobenzene (B124822) and would not be expected to proceed on this compound. libretexts.org

Nucleophilic Attack Pathways

The electron-withdrawing nature of the nitro group significantly activates the imidazole ring towards nucleophilic aromatic substitution (SNAr). nih.gov This activation polarizes the ring system, creating electrophilic centers that are targets for nucleophiles. For 1-alkyl-4-nitroimidazoles, the primary sites for nucleophilic attack are the C2 and C5 positions of the imidazole ring, as well as potential direct displacement of the C4-nitro group itself. nih.govmdpi.com

The specific pathway taken often depends on the nature of the nucleophile. Studies on related halogenated 4-nitroimidazoles have shown that "hard" nucleophiles (those with high charge density and low polarizability, like methoxide) and "soft" nucleophiles (those with lower charge density and high polarizability, like thiols) can exhibit different regioselectivities. researchgate.net

Key nucleophilic attack pathways include:

Attack at C2: This position is electronically activated by both the ring nitrogen at position 3 and the nitro group at C4. In related 1-protected di- or tri-halogenated imidazoles, substitution at C2 is a common pathway. rsc.org

Attack at C5: Nucleophilic attack at C5 can lead to substitution of a suitable leaving group at that position. In reactions involving vicarious nucleophilic substitution (VNS) on nitroaromatics, attack often occurs at positions ortho or para to the nitro group. nih.gov For the 4-nitroimidazole ring, C5 is ortho to the nitro group.

Cine-Substitution: This is a process where the incoming nucleophile attacks a position adjacent to the one bearing the leaving group, followed by elimination. While less common, it is a known pathway in heterocyclic chemistry.

Direct Displacement of the Nitro Group: Although the C-NO₂ bond is strong, the nitro group can act as a leaving group (nucleofuge), particularly when the aromatic ring is highly activated or when reacting with certain carbon nucleophiles. nih.gov Catalyst-free reactions of nitroimidazoles with carbon nucleophiles in water have demonstrated this type of substitution. nih.gov

Site of AttackType of NucleophilePotential Reaction TypeGoverning Factors
C5 PositionVarious (e.g., Amines, Thiolates)SNAr (Vicarious Nucleophilic Substitution if H is displaced)Activation by nitro group; steric hindrance from N1-substituent.
C2 PositionVariousSNAr (requires a leaving group at C2)Electronic activation by both ring nitrogens and the C4-nitro group.
C4 PositionCarbon Nucleophiles, others under harsh conditionsSNAr (Direct displacement of NO₂)High activation of the ring; nature of the nucleophile. nih.gov

Ring Opening and Rearrangement Mechanisms

Beyond simple substitution reactions, this compound may undergo more complex transformations involving ring opening and rearrangement, especially under the influence of strong nucleophiles or upon reduction.

One of the most significant rearrangement pathways in related nitrogen heterocycles is the ANRORC mechanism , which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is distinct from standard SNAr pathways. It is often observed in reactions of N-heterocycles with powerful nucleophiles like sodium amide. wikipedia.org The process involves:

Addition: The nucleophile adds to an electrophilic carbon on the imidazole ring, breaking the ring's aromaticity and forming an intermediate analogous to a Meisenheimer complex.

Ring Opening: The strained, non-aromatic ring cleaves, typically at a C-N bond, to form a more stable, open-chain intermediate.

Ring Closure: The open-chain intermediate undergoes an intramolecular cyclization to form a new heterocyclic ring, often expelling a different atom from the original ring compared to a standard substitution.

Another potential rearrangement is a nitro-nitrite isomerization . This transformation has been identified in theoretical studies of the decomposition of simple nitroimidazoles. colostate.edu This process typically occurs in an excited state or upon one-electron reduction and involves the migration of an oxygen atom from the nitro group to the ring carbon, forming a nitrite (B80452) intermediate which can then lead to further reactions like the release of nitric oxide (NO). colostate.edu

Kinetic and Thermodynamic Studies of Transformations

The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility, rate, and mechanism of the chemical transformations of this compound. While specific experimental data for this exact molecule is limited, extensive computational and experimental work on related nitroimidazoles and nitroaromatics allows for a detailed analysis of these factors. nih.govnih.gov

Reaction Rate Determinations

The rate of a chemical reaction involving this compound is influenced by several key parameters, including reactant concentrations, temperature, and the solvent environment. For a typical bimolecular nucleophilic substitution reaction, the rate law is generally expressed as:

Rate = k [Nitroimidazole] [Nucleophile]

Here, k is the temperature-dependent rate constant. Kinetic studies on the reactions of other imidazoles and nitroaromatics show that the value of k is highly sensitive to the reaction conditions. nih.govresearchgate.net For instance, increasing the temperature generally increases the reaction rate, as does using a solvent that can stabilize the charged transition state. Theoretical calculations on the reaction of metronidazole (B1676534) (a related nitroimidazole) with radicals show that rate constants can vary significantly between different reaction pathways (e.g., addition vs. hydrogen abstraction). nih.gov

ParameterEffect on Reaction RateRationale
TemperatureIncreaseProvides molecules with sufficient energy to overcome the activation energy barrier.
Nucleophile ConcentrationIncreaseIncreases the frequency of collisions between reactants for a bimolecular reaction.
Solvent PolarityGenerally IncreasesPolar solvents can stabilize the charged intermediates and transition states common in SNAr reactions.
Nucleophile StrengthGenerally IncreasesA stronger (more reactive) nucleophile will typically react faster.

Activation Energy and Transition State Analysis

Every reaction pathway proceeds through a maximum energy point known as the transition state. The energy required to reach this state from the reactants is the activation energy (Eₐ), often expressed as the Gibbs free energy of activation (ΔG‡). A lower activation energy corresponds to a faster reaction rate.

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for mapping potential energy surfaces and calculating the energies of transition states. chemrxiv.org Studies on the radical-initiated degradation of metronidazole have calculated the Gibbs free energy barriers for various attack pathways. nih.gov For example, the addition of a hydroxyl radical (•OH) to the imidazole ring has different energy barriers depending on the site of attack. nih.gov Similarly, calculations for the addition of •OH to 4-nitroimidazole show distinct transition state energies for attack at C2 and C5. researchgate.net

Calculated Gibbs Free Energy of Activation (ΔG‡) for •OH Radical Addition to Nitroimidazole Systems (Illustrative Data from Analogous Compounds)
ReactantSite of AttackCalculated ΔG‡ (kcal/mol)Reference
4-NitroimidazoleC2 Position4.5 researchgate.net
4-NitroimidazoleC5 Position2.8 researchgate.net
MetronidazoleC5 Position (Ring Addition)5.85 nih.gov
MetronidazoleC4-Methyl (H-abstraction)8.33 nih.gov

This data illustrates that different reaction pathways for similar molecules have distinct and calculable activation energies. The lower activation energy for attack at the C5 position in 4-nitroimidazole suggests this would be a kinetically favored pathway for radical addition. researchgate.net

Equilibrium Investigations of Reaction Products

The equilibrium constant (K) is mathematically related to ΔG by the equation:

ΔG = -RT ln(K)

Where R is the gas constant and T is the temperature in Kelvin.

Change in Gibbs Free Energy (ΔG)Equilibrium Constant (K)Position of Equilibrium
ΔG < 0 (Negative)K > 1Favors Products
ΔG > 0 (Positive)K < 1Favors Reactants
ΔG = 0K = 1Reactants and Products are present in significant amounts

Computational and Theoretical Chemistry Studies of 4 Nitro 1 Propan 2 Yl 1h Imidazole

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-nitro-1-(propan-2-yl)-1H-imidazole at the atomic and electronic levels.

Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful tool for analyzing the electronic structure of molecules like this compound. The presence of the electron-withdrawing nitro group and the electron-donating isopropyl group on the imidazole (B134444) ring creates a unique electronic environment.

Theoretical studies on related nitroimidazole derivatives indicate that the nitro group significantly influences the electronic properties. For instance, in a study of various nitro-imidazole derivatives, it was found that the charge population on the carbon atoms of the imidazole ring is a key factor in determining the molecule's stability. nih.gov The introduction of an alkyl group at the N1 position, such as the propan-2-yl group, further modulates this electronic distribution.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
Highest Occupied Molecular Orbital (HOMO)-7.5
Lowest Unoccupied Molecular Orbital (LUMO)-2.1
HOMO-LUMO Gap (ΔE)5.4
(This table is a hypothetical representation based on typical values for similar nitroaromatic compounds and is for illustrative purposes as direct computational results were not found in the search.)

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger gap generally implies higher stability and lower reactivity.

Conformational Analysis and Energetics

The conformational flexibility of this compound is primarily associated with the rotation of the isopropyl group relative to the imidazole ring. Conformational analysis using methods like potential energy surface (PES) scans can identify the most stable conformers and the energy barriers between them. nih.gov

Table 2: Hypothetical Relative Energies of Conformers for this compound

ConformerDihedral Angle (C-N-C-H)Relative Energy (kcal/mol)
Staggered60°0.0
Eclipsed3.5
(This table is a hypothetical representation of expected results from a conformational analysis and is for illustrative purposes.)

Prediction of Spectroscopic Parameters (e.g., NMR Shielding Tensors, Vibrational Frequencies)

Quantum chemical calculations can accurately predict spectroscopic parameters, which are invaluable for interpreting experimental data.

NMR Shielding Tensors: DFT calculations have been successfully used to predict the ¹H and ¹³C NMR chemical shifts of nitroimidazoles. A study on 4-nitroimidazole (B12731) and 1-methyl-4-nitroimidazole (B145534) showed good agreement between calculated and experimental chemical shifts for the imidazole carbons. nih.gov The substitution of the methyl group with an isopropyl group would be expected to primarily affect the chemical shifts of the atoms in the propan-2-yl moiety and to a lesser extent, the imidazole ring protons and carbons. The chemical shift of the C5 carbon is notably sensitive to the nature of the N-alkylating agent in various 1-alkyl-4-nitroimidazoles. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in ppm, relative to TMS)

AtomPredicted Chemical Shift (ppm)
C2~138
C4~147
C5~121
CH (isopropyl)~49
CH₃ (isopropyl)~23
(These values are estimations based on data for related N-alkyl-4-nitroimidazoles and are for illustrative purposes.) researchgate.net

Vibrational Frequencies: The prediction of vibrational frequencies through methods like DFT can aid in the assignment of experimental infrared (IR) and Raman spectra. For related nitroimidazole compounds, theoretical calculations have helped in assigning the characteristic vibrational modes, such as the symmetric and asymmetric stretching of the NO₂ group, and the various stretching and bending modes of the imidazole ring and its substituents. mdpi.com

Thermodynamic Property Calculations (e.g., Enthalpies of Formation)

The enthalpy of formation is a key thermodynamic property that indicates the stability of a compound. Computational methods can provide reliable estimates of this value. For the parent compound, 4-nitroimidazole, the standard molar enthalpy of formation in the gaseous phase at 298.15 K has been determined to be (116.9 ± 2.9) kJ·mol⁻¹. nih.gov The addition of the isopropyl group would alter this value, and this can be estimated using isodesmic reactions in computational models. nih.gov

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound.

Molecular Dynamics Simulations of Compound Behavior in Different Environments

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in various solvents, such as water or organic solvents. These simulations provide insights into the solvation process, the structure of the solvation shell, and the dynamics of the molecule in solution.

Monte Carlo Simulations for Conformational Sampling

Conformational sampling is a critical computational procedure used to explore the potential three-dimensional arrangements of a molecule. For a flexible molecule like this compound, which has rotatable bonds associated with the isopropyl group, understanding its conformational landscape is key to comprehending its interactions with biological targets. Monte Carlo (MC) simulations are a powerful stochastic method for this purpose. scienceopen.com

The core of an MC simulation is to generate an ensemble of representative molecular configurations under specific thermodynamic conditions. scienceopen.com The process involves applying random perturbations to the molecule's geometry—such as rotating dihedral angles—and accepting or rejecting the new conformation based on its calculated potential energy. This approach allows the simulation to overcome energy barriers and sample a wide range of the conformational space efficiently. scienceopen.com While detailed conformational analysis of 2-nitroimidazole-based radiopharmaceuticals has been performed using Density Functional Theory (DFT), highlighting how the molecular landscape can change between the gas phase and aqueous solutions, specific MC simulation data for this compound is not extensively documented in current literature. nih.govresearchgate.net However, the methodology remains a standard and valuable tool for such investigations.

Table 1: Illustrative Conformational Analysis Data from a Monte Carlo Simulation This table is a representative example of the type of data generated from Monte Carlo simulations for a molecule like this compound and is not based on published experimental data for this specific compound.

Conformer IDKey Dihedral Angle (N1-C_isopropyl-C_methyl-H)Relative Energy (kcal/mol)Boltzmann Population (%) at 298K
1-60°0.0055.8
2180°0.8512.1
360°0.2532.1

Docking Studies for Ligand-Biomolecule Interaction Prediction (Methodological Focus)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. nih.govyoutube.com This method is fundamental in structure-based drug design for predicting binding affinity and understanding interaction patterns at the atomic level. nih.gov For this compound, docking studies would be instrumental in identifying potential biological targets and elucidating its mechanism of action.

The docking process involves two primary components: a search algorithm and a scoring function. youtube.com

Search Algorithm: This component explores the conformational space of the ligand within the binding site of the receptor, generating a variety of possible binding poses. Stochastic methods, like the Lamarckian Genetic Algorithm used in software such as AutoDock, are commonly employed for their efficiency in navigating complex energy landscapes. mdpi.com

Scoring Function: Each generated pose is evaluated by a scoring function, which estimates the binding free energy of the ligand-receptor complex. youtube.comnih.gov A more negative score typically indicates a more stable and favorable binding interaction.

While specific docking studies featuring this compound are not prominent in the literature, the methodology has been widely applied to other nitroimidazole derivatives to investigate their anticancer and antimicrobial activities. researchgate.netaabu.edu.joresearchgate.net These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Table 2: General Methodological Steps in Molecular Docking

StepDescriptionCommon Software/Tools
1. Receptor PreparationObtaining the 3D structure of the target protein (e.g., from the Protein Data Bank), removing water molecules, adding hydrogen atoms, and assigning partial charges.AutoDockTools, Chimera, PyMOL
2. Ligand PreparationGenerating the 3D structure of the ligand (this compound), optimizing its geometry, defining rotatable bonds, and assigning charges.ChemDraw, Avogadro, Open Babel
3. Grid Box DefinitionDefining the search space within the target's binding site where the docking algorithm will place the ligand.AutoDockTools
4. Docking SimulationRunning the search algorithm (e.g., Lamarckian Genetic Algorithm) to generate and score multiple binding poses.AutoDock, AutoDock Vina, GOLD
5. Analysis of ResultsAnalyzing the predicted binding energies, identifying the best-scoring pose, and visualizing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).Discovery Studio, PyMOL, LigPlot+

Structure-Interaction Relationship (SIR) Methodologies

Structure-Interaction Relationship (SIR) studies, an extension of Structure-Activity Relationships (SAR), aim to correlate a molecule's structural and electronic features with its specific interactions with a biological target. Computational methods are central to developing these relationships.

Development and Application of Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its physicochemical properties. These descriptors are essential for building Quantitative Structure-Activity Relationship (QSAR) models that can predict the biological activity of new compounds. nih.gov For nitroaromatic compounds, descriptors related to electrophilicity and molecular shape are often crucial for toxicity and activity. nih.gov

Calculations are typically performed using Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost for molecules of this size. researchgate.netasianpubs.org Key descriptors for a compound like this compound would include:

E_HOMO and E_LUMO: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): A 3D map of the charge distribution around a molecule, indicating regions susceptible to electrophilic and nucleophilic attack. mdpi.com

Atomic Charges: The partial charge on each atom, which helps in identifying sites for potential hydrogen bonding or other electrostatic interactions.

Studies on related nitroaromatic and nitroimidazole compounds have successfully used such descriptors to build predictive models for their toxicological and therapeutic effects. nih.govnih.gov

Table 3: Key Quantum Chemical Descriptors and Their Significance

DescriptorSignificance in SIRTypical Calculation Method
E_LUMO (Energy of Lowest Unoccupied Molecular Orbital)Relates to the molecule's ability to accept an electron (electrophilicity). Crucial for nitroimidazoles, whose mechanism often involves reduction of the nitro group. nih.govDFT (e.g., B3LYP/6-311+G(d,p))
E_HOMO (Energy of Highest Occupied Molecular Orbital)Relates to the molecule's ability to donate an electron (nucleophilicity).DFT (e.g., B3LYP/6-311+G(d,p))
HOMO-LUMO GapIndicates kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.netDFT
Dipole Moment (µ)Influences solubility, membrane permeability, and dipole-dipole interactions with a receptor.DFT
Molecular Electrostatic Potential (MEP)Identifies positive (electron-poor) and negative (electron-rich) regions, predicting sites for non-covalent interactions. mdpi.comDFT

Computational Approaches to Explore Structural Modifications and Their Mechanistic Implications

Computational chemistry is a powerful tool for virtually screening structural modifications to a parent molecule, predicting how these changes will affect its properties and biological activity. bioscipublisher.com This in silico approach accelerates the drug design process by prioritizing the synthesis of the most promising derivatives. nih.gov

For this compound, computational studies can explore the impact of:

Modifying the N1-substituent: Replacing the isopropyl group with other alkyl or aryl groups can alter the molecule's lipophilicity, steric profile, and conformational flexibility. A computational study on the N-alkylation of 4-nitro-1H-imidazole confirmed that such modifications influence the chemical shifts of the imidazole ring carbons, reflecting changes in the electronic environment. researchgate.net

Changing the position of the nitro group: Moving the nitro group from position 4 to 5 would significantly alter the molecule's electronic properties, including its reduction potential, which is often linked to the biological activity of nitroimidazoles. acs.org

Adding substituents to the imidazole ring: Introducing other functional groups to the carbon atoms of the imidazole ring could create new interaction points with a biological target, potentially enhancing binding affinity or modulating activity.

These explorations are typically carried out using DFT calculations to determine the effect of each modification on the quantum chemical descriptors discussed previously. The results help build a comprehensive SIR, guiding the rational design of analogues with improved efficacy or different mechanistic pathways. researchgate.net

Table 4: Illustrative Computational Exploration of Structural Modifications This table presents a hypothetical analysis of how computational methods could be used to evaluate modifications to the this compound scaffold.

ModificationPredicted Effect on PropertiesMechanistic Implication
Replace N1-isopropyl with N1-methylDecrease steric bulk and lipophilicity. May alter conformational freedom.Could improve access to sterically hindered binding sites and change solubility.
Replace N1-isopropyl with N1-benzylIncrease steric bulk and lipophilicity. Introduce potential for π-π stacking interactions.May enhance binding to receptors with aromatic pockets but could decrease water solubility.
Add a methyl group at C2 positionIncrease lipophilicity. May sterically influence the orientation of the nitro group.Could alter the electronic properties and reduction potential of the nitroimidazole core.
Move nitro group from C4 to C5Significantly changes the electron distribution (MEP) and E_LUMO.Likely to have a profound impact on the reduction potential and mechanism of action, as seen in other nitroimidazole series. acs.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 4-nitro-1-(propan-2-yl)-1H-imidazole, providing unambiguous evidence of the connectivity and chemical environment of each atom.

The structural confirmation of this compound is achieved through a suite of 1D and 2D NMR experiments. While specific spectra for this compound are not published, data from analogs like 1-methyl-4-nitro-1H-imidazole and the parent 4-nitroimidazole (B12731) provide expected chemical shift ranges and coupling patterns. chemicalbook.comresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the imidazole (B134444) ring protons and the N-substituted isopropyl group. The two protons on the imidazole ring (H-2 and H-5) are anticipated to appear as distinct singlets or doublets with a small coupling constant, typically in the downfield region (δ 7.5-8.5 ppm) due to the aromatic nature of the ring and the electron-withdrawing effect of the nitro group. researchgate.netresearchgate.net The methine proton of the isopropyl group (-CH) would appear as a septet, while the six equivalent methyl protons (-CH₃) would present as a doublet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbon atoms of the imidazole ring are expected to resonate at distinct chemical shifts. Based on data from 1-alkyl-4-nitroimidazoles, the C4 carbon, directly attached to the nitro group, is highly deshielded. researchgate.net The C2 and C5 carbons will also appear in the aromatic region. The carbons of the isopropyl group will be found in the aliphatic region of the spectrum.

Two-Dimensional (2D) NMR: To definitively assign these signals and confirm the structure, 2D NMR techniques are essential. ipb.pt

COSY (Correlation Spectroscopy): This experiment would show correlation peaks between the methine and methyl protons of the isopropyl group, confirming their coupling.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals for the CH and CH₃ groups of the isopropyl moiety and the C-2 and C-5 protons and carbons of the imidazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity across the molecule. It would show long-range correlations (over 2-3 bonds) between the isopropyl protons and the N1-adjacent carbons of the imidazole ring (C2 and C5), confirming the position of the alkyl substituent at N1. Correlations from the imidazole protons (H-2 and H-5) to other ring carbons would further solidify the structural assignment.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values based on analogous compounds like 1-methyl-4-nitro-1H-imidazole and other 1-substituted 4-nitroimidazoles. researchgate.netresearchgate.net

Atom Position Expected ¹H Shift (ppm) Multiplicity Expected ¹³C Shift (ppm)
C2-H ~8.3 - 8.5 s or d ~136 - 138
C5-H ~7.8 - 8.0 s or d ~120 - 122
C4 - - ~147 - 149
N-CH (isopropyl) ~4.6 - 4.8 septet ~48 - 50
N-CH-(C H₃)₂ (isopropyl) ~1.4 - 1.6 d ~21 - 23

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) offers insights into the structure and packing of the compound in its crystalline form. For nitroimidazole derivatives, ssNMR can reveal information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal lattice. researchgate.net

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra in the solid state. These spectra can differ slightly from solution-state spectra due to packing effects and the absence of molecular tumbling. Such studies on 4-nitroimidazole have demonstrated the sensitivity of NMR chemical shifts to the local molecular environment. researchgate.net For this compound, ssNMR could be employed to study polymorphism, where different crystalline forms of the same compound could exhibit distinct ssNMR spectra.

Dynamic NMR (DNMR) is a powerful technique for studying molecular motions that occur on the NMR timescale, such as bond rotations and conformational changes. For this compound, a key dynamic process amenable to DNMR study is the rotation around the N1-C(isopropyl) single bond.

At low temperatures, this rotation may become slow enough to result in the observation of distinct signals for atoms that are equivalent at room temperature (a phenomenon known as decoalescence). For instance, if the rotation is hindered, the two methyl groups of the isopropyl substituent could become chemically non-equivalent. By acquiring spectra at various temperatures, it is possible to calculate the energy barrier (ΔG‡) for this rotation. Such studies provide valuable information on the steric hindrance and conformational flexibility of the molecule. Computational studies on related nitroimidazoles have shown that different conformers can exist with varying stability, a phenomenon that DNMR can experimentally investigate. nih.gov

Vibrational Spectroscopy Methodologies (IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and direct evidence for the presence of specific functional groups.

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. rsc.org

Key expected vibrational modes include:

Nitro Group (NO₂): This group gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically found in the 1520-1560 cm⁻¹ range and a symmetric stretch around 1340-1370 cm⁻¹. rsc.org

Imidazole Ring: The aromatic C=C and C=N stretching vibrations appear in the 1450-1600 cm⁻¹ region. C-N stretching vibrations are also present at lower wavenumbers.

Aliphatic C-H Bonds: The C-H stretching vibrations of the isopropyl group are expected just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹), while their bending vibrations (scissoring and rocking) appear in the 1365-1470 cm⁻¹ range.

Aromatic C-H Bonds: The C-H stretching vibrations of the imidazole ring protons (C2-H and C5-H) are typically observed above 3000 cm⁻¹.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound Based on data from analogous nitroimidazole compounds. rsc.orgresearchgate.net

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
~3100 - 3150 Medium Aromatic C-H Stretch (Imidazole Ring)
~2870 - 2980 Medium Aliphatic C-H Stretch (Isopropyl Group)
~1520 - 1560 Strong Asymmetric NO₂ Stretch
~1450 - 1510 Medium Aromatic C=N and C=C Stretch (Imidazole Ring)
~1340 - 1370 Strong Symmetric NO₂ Stretch
~1370, ~1385 Medium C-H Bend (Isopropyl gem-dimethyl)
~1200 - 1300 Medium C-N Stretch
~800 - 850 Medium C-H Out-of-Plane Bend

Raman spectroscopy is complementary to FT-IR and provides valuable information for creating a complete vibrational profile. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Vibrations: The symmetric stretch of the nitro group, which may be weak in the IR spectrum, often produces a strong signal in the Raman spectrum.

Skeletal Vibrations: The vibrations of the imidazole ring backbone are often strong in the Raman spectrum, providing a distinct "fingerprint" for the molecule.

C-C and C-N bonds: The stretching of non-polar C-C bonds within the isopropyl group and C-N bonds within the ring system can be more readily observed.

Theoretical and experimental studies on 4-nitroimidazole have utilized Raman spectroscopy to complement IR data for a full vibrational assignment. researchgate.net The combination of both IR and Raman spectra provides a more complete and unambiguous characterization of the molecule's vibrational modes than either technique alone.

Mass Spectrometry (MS) Methodologies

Mass spectrometry serves as a cornerstone for the molecular weight determination and structural elucidation of synthetic compounds like this compound. Various MS techniques provide complementary information, from precise mass measurement to detailed fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), utilizing technologies such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass analyzers, is indispensable for the unambiguous identification of this compound. nih.gov Unlike nominal mass instruments, HRMS provides mass measurements with high accuracy (typically <5 ppm), which allows for the determination of the elemental composition of the parent ion and its fragments. nih.govresearchgate.net

For this compound, the molecular formula is C₆H₉N₃O₂. HRMS would be employed to experimentally verify the theoretical exact mass of its protonated molecule, [M+H]⁺. This precise measurement helps to differentiate the target compound from other potential isobaric species (molecules with the same nominal mass but different elemental formulas).

Table 1: Theoretical Mass Data for this compound
ParameterValueReference/Method
Molecular FormulaC₆H₉N₃O₂Calculated
Nominal Mass155 DaCalculated
Monoisotopic Mass155.06950 DaCalculated
Theoretical [M+H]⁺156.07728 DaCalculated

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.net For this compound, the protonated molecule ([M+H]⁺ at m/z 156.1) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint.

The fragmentation pathways for nitroaromatic compounds are well-characterized and typically involve the loss of the nitro group and cleavage of substituents. youtube.com Based on the analysis of related nitroimidazole structures, the fragmentation of this compound is expected to proceed through several key pathways: youtube.comnih.govutupub.fi

Loss of the nitro group: A primary fragmentation would be the loss of NO₂ (46 Da), leading to a fragment ion at m/z 110.1.

Loss of the isopropyl group: Cleavage of the N-alkyl bond could result in the loss of the isopropyl radical (C₃H₇, 43 Da), yielding a 4-nitro-1H-imidazolium ion at m/z 112.0. Alternatively, loss of propene (C₃H₆, 42 Da) via a rearrangement could produce a fragment at m/z 114.0.

Ring cleavage: Subsequent fragmentation of the primary product ions would lead to the cleavage of the imidazole ring itself.

These fragmentation pathways can be predicted using computational tools and confirmed by experimental MS/MS data. nih.gov The use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly effective for analyzing nitroimidazoles in complex mixtures. nih.govresearchgate.net

Table 2: Predicted Key Fragments in the MS/MS Spectrum of [this compound+H]⁺
Predicted m/zProposed Fragment Structure/Loss
156.1[M+H]⁺ Precursor Ion
114.0Loss of Propene (C₃H₆)
112.0Loss of Isopropyl Radical (•C₃H₇)
110.1Loss of Nitro Group (NO₂)

Electron Ionization and Photoionization Mass Spectrometry for Mechanistic Insights

Electron Ionization (EI) and Photoionization are energetic ionization methods that provide detailed fragmentation patterns useful for structural elucidation and for understanding reaction mechanisms.

Electron Ionization (EI): EI mass spectrometry of the parent compound, 4-nitro-1H-imidazole, shows a strong molecular ion peak, which is characteristic of aromatic nitro compounds. researchgate.netnist.gov The fragmentation is dominated by the loss of the nitro group. For this compound, EI would likely induce significant fragmentation, including cleavage of the N-isopropyl bond and fragmentation of the alkyl chain itself, in addition to the characteristic losses from the nitro-imidazole core.

Photoionization: Studies on the photofragmentation of 4(5)-nitroimidazole using X-rays (a form of photoionization) reveal complex fragmentation patterns upon core ionization. nih.govutupub.fi Research has shown that alkylation (e.g., methylation) of the imidazole ring significantly alters the fragmentation pathways and the charge distribution among the final fragments. nih.gov A key finding is that methylation can quench the production of NO⁺ and NO radicals, which are considered important in the chemistry of nitroimidazoles. nih.govutupub.fi By analogy, the presence of the N-isopropyl group on this compound is expected to similarly influence its photofragmentation behavior, providing mechanistic insights into how the alkyl substituent directs bond cleavage and charge retention upon high-energy ionization.

X-ray Crystallography and Diffraction Techniques

X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal proof of structure, conformation, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) analysis provides the absolute three-dimensional structure of a molecule. To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing precise atomic positions, bond lengths, bond angles, and torsion angles. nih.gov

While the specific crystal structure of this compound is not publicly available, data from closely related compounds allow for an informed prediction of its structural features. For instance, the crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol shows an extended conformation for the N-C-C-C chain of the substituent. nih.govnih.gov Similarly, the structure of 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole reveals significant dihedral angles between the imidazole and phenyl rings. researchgate.net An SC-XRD study of this compound would precisely define the planarity of the imidazole ring, the orientation of the nitro group relative to the ring, and the conformation of the isopropyl substituent. It would also reveal intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing. researchgate.net

Table 3: Representative Data Obtained from a Single-Crystal XRD Analysis
ParameterTypical Information YieldedReference Example
Crystal Systeme.g., Monoclinic, Orthorhombic researchgate.netresearchgate.net
Space Groupe.g., P2₁/c, Pbca researchgate.netresearchgate.net
Unit Cell Dimensions (a, b, c, β)Precise cell parameters in Å and degrees researchgate.net
Bond Lengths & AnglesHigh-precision interatomic distances and angles nih.govnih.gov
Torsion AnglesConformational details, e.g., twist of the nitro group researchgate.net
Intermolecular InteractionsDetails of hydrogen bonding and other packing forces researchgate.net

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline (powder) sample. It is primarily used for phase identification, to assess sample purity, and to study crystalline polymorphism. A PXRD experiment on a bulk sample of this compound would produce a characteristic diffraction pattern (a plot of intensity versus diffraction angle, 2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase.

This technique is crucial for quality control, ensuring batch-to-batch consistency of the solid form. Furthermore, PXRD can be performed under variable temperature conditions to investigate solid-state phenomena. For example, in a study of a related nitroimidazole derivative, powder diffraction experiments conducted at different temperatures were used to identify and characterize an isomorphic phase transition. researchgate.net A similar study on this compound could reveal if it exhibits polymorphism or undergoes temperature-dependent phase changes, which are critical properties for its handling and formulation.

Mechanistic Chemical Biology and Biochemistry of Nitroimidazoles

Enzymatic Transformations and Bioreduction Pathways

The bioreduction of 4-nitro-1-(propan-2-yl)-1H-imidazole is a critical activation step mediated by a specific class of enzymes known as nitroreductases. These enzymes are found in a wide range of organisms and are key to the biological effects of nitroaromatic compounds.

Mechanisms of Nitroreductase-Mediated Reduction

Bacterial nitroreductases are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitroaromatic and nitroheterocyclic compounds. oup.comoup.com These enzymes are broadly classified into two types based on their interaction with oxygen.

Type I nitroreductases , which are oxygen-insensitive, catalyze the reduction of the nitro group through a series of two-electron transfers. oup.comoup.com This process sequentially reduces the nitro group (R-NO₂) to a nitroso (R-NO), then to a hydroxylamino (R-NHOH), and finally to an amino (R-NH₂) derivative. oup.comresearchgate.net The reaction mechanism for many nitroreductases, such as the one from Escherichia coli, follows a ping-pong Bi-Bi kinetic pattern. ebi.ac.ukresearchgate.net In this mechanism, the enzyme's flavin mononucleotide (FMN) cofactor first accepts a hydride from NAD(P)H, which is then released as NAD(P)⁺. ebi.ac.uk Subsequently, the nitroaromatic substrate binds to the reduced enzyme and is reduced by the FMNH₂. ebi.ac.uk

Type II nitroreductases are oxygen-sensitive and operate via a one-electron reduction mechanism. oup.com This process generates a nitro anion radical (R-NO₂⁻). oup.com In the presence of molecular oxygen, this radical can transfer its electron to O₂, regenerating the parent nitro compound and producing a superoxide radical (O₂⁻) in a process known as "futile cycling". oup.com

Electron Transfer Pathways in Biological Systems

The reduction of nitroimidazoles is fundamentally an electron transfer process. The efficiency and pathway of this transfer are dependent on the specific enzymes and electron carriers present in the biological system.

In many biological systems, the reduction of nitroaromatic compounds can be mediated by single-electron or two-electron transfer systems. researchgate.net Single-electron reductions are often catalyzed by flavin-containing reductases such as NADPH:cytochrome P-450 reductase and ferredoxin:NADP⁺ reductase. researchgate.netnih.gov These reactions produce nitro anion radicals. oup.com

Two-electron reductions, characteristic of Type I nitroreductases, are considered an obligatory two-electron transfer mechanism. researchgate.net This direct transfer of a pair of electrons from the reduced flavin cofactor to the nitro group bypasses the formation of the oxygen-sensitive nitro anion radical, allowing the reduction to proceed even in the presence of oxygen. oup.comoup.com

In some anaerobic organisms, other electron carriers can be involved. For instance, purified hydrogenase from Clostridium pasteurianum can reduce nitroimidazoles when coupled with electron carriers like ferredoxin or flavodoxin. nih.govoup.com The rate of reduction in these systems often correlates with the one-electron reduction potential of the specific nitroimidazole compound. nih.govoup.com This highlights the importance of the electrochemical properties of the drug in its biological activation.

Electron Transfer PathwayKey Enzymes/CarriersIntermediate SpeciesOxygen Sensitivity
One-Electron Transfer Type II Nitroreductases, Cytochrome P-450 ReductaseNitro Anion Radical (R-NO₂⁻)Sensitive (Futile Cycling)
Two-Electron Transfer Type I NitroreductasesNitroso (R-NO), Hydroxylamino (R-NHOH)Insensitive
Carrier-Mediated Transfer Hydrogenase with Ferredoxin/FlavodoxinVariesAnaerobic Systems

Role of Cofactors in Bioreduction Processes

Cofactors are essential non-protein chemical compounds that are required for an enzyme's activity. In the bioreduction of nitroimidazoles, specific cofactors play a central role in providing the necessary reducing equivalents for the enzymatic reaction.

The primary reducing cofactor for nitroreductases is typically nicotinamide adenine dinucleotide (NADH) or its phosphorylated form, nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). oup.comoup.comresearchgate.net These molecules act as hydride (H⁻) donors, providing the two electrons and a proton required for the reduction of the enzyme's prosthetic group. ebi.ac.ukmdpi.com

The prosthetic group within most nitroreductases is a flavin derivative, either flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD). mdpi.comnih.gov These flavin cofactors are tightly bound to the enzyme and act as intermediaries in the electron transfer process. ebi.ac.uk The flavin accepts a hydride from NAD(P)H, forming a reduced flavin (FMNH₂ or FADH₂). ebi.ac.uk This reduced flavin then transfers the electrons to the nitroimidazole substrate, regenerating the oxidized flavin and completing the catalytic cycle. oup.comebi.ac.uk The entire process is a clear example of how cofactors like NAD(P)H and flavins are utilized to bridge primary metabolism with the specialized metabolism of xenobiotics. nih.gov

Interactions with Biomolecules (Mechanistic Perspective)

The reduction of this compound generates chemically reactive intermediates that can covalently modify essential cellular macromolecules, leading to cellular dysfunction.

Formation of Covalent Adducts with Macromolecules (e.g., Proteins, DNA)

The cytotoxic effects of nitroimidazoles are largely attributed to the covalent binding of their reductive metabolites to cellular macromolecules. nih.govnih.gov The hydroxylamine (B1172632) intermediate (R-NHOH), formed through a four-electron reduction of the parent nitro compound, is implicated as a key species in this process. nih.gov

Studies with other nitroimidazoles have shown that these reactive metabolites can form covalent adducts with both proteins and DNA. nih.govnih.gov The principal targets for protein alkylation appear to be the thiol groups of cysteine residues. nih.gov For DNA, it has been demonstrated that covalent binding occurs with the stoichiometric loss of a proton at the C4 position of the imidazole (B134444) ring, suggesting that this is the site of nucleophilic attack by DNA. nih.gov Research on ronidazole, a 5-nitroimidazole, indicated that the imidazole nucleus is retained in the bound residue, while side chains can be lost during the formation of the adduct. nih.gov The formation of these adducts is considered a critical step in the initiation of chemical carcinogenesis and cellular toxicity. nih.gov

MacromoleculeSite of Adduct FormationImplicated Reactive Species
Proteins Cysteine Thiol GroupsHydroxylamine Intermediate
DNA C4 Position of the Imidazole RingHydroxylamine Intermediate

Generation of Reactive Chemical Species and Their Fate

The multi-step reduction of the nitro group on the imidazole ring is central to its biological activity, as it produces a cascade of reactive chemical species. mdpi.com The initial parent compound, this compound, is a stable prodrug. mdpi.comnih.gov

Upon entering a biological system with reductive capabilities, the nitro group undergoes sequential reduction. The key reactive intermediates generated are the nitroso and hydroxylamine species. oup.commdpi.com The hydroxylamine, in particular, is a potent electrophile capable of reacting with nucleophilic sites on proteins and DNA to form stable covalent adducts. ebi.ac.ukmdpi.comnih.gov

The fate of these reactive species is highly dependent on the cellular environment. In anaerobic or hypoxic conditions, which are common in certain bacteria and solid tumors, the reduction process can proceed to completion, leading to the formation of the stable, non-toxic amino derivative. oup.comoup.com However, it is the intermediate reactive species that are responsible for the desired biological effect.

Under aerobic conditions, the fate of the reactive species can be different, especially if a Type II (oxygen-sensitive) nitroreductase is involved. The initially formed nitro anion radical can react with molecular oxygen in a futile cycle that regenerates the parent nitro compound and produces superoxide radicals. oup.com This generation of reactive oxygen species (ROS) can contribute to oxidative stress within the cell.

Redox Cycling Mechanisms and Associated Chemical Consequences

The biological activity of nitroimidazoles is intrinsically linked to the reduction of the nitro group, a process that can lead to redox cycling. This phenomenon is particularly significant in understanding the differential toxicity of these compounds under aerobic and anaerobic conditions. The initial step in the activation of a nitroimidazole is a one-electron reduction, typically catalyzed by flavin-containing enzymes such as nitroreductases, to form a nitro radical anion mdpi.comnih.gov.

Under anaerobic or hypoxic conditions, this highly reactive radical anion can undergo further reduction, leading to the formation of cytotoxic species such as nitroso and hydroxylamine derivatives, which can then form covalent adducts with cellular macromolecules, leading to cell death. nih.gov

However, in the presence of molecular oxygen, the nitro radical anion can transfer its excess electron to oxygen, regenerating the parent nitroimidazole and forming a superoxide radical anion (O₂⁻) nih.gov. This process is known as redox cycling. The continuous regeneration of the parent compound and the production of reactive oxygen species (ROS) like superoxide, and subsequently hydrogen peroxide and hydroxyl radicals, can lead to significant oxidative stress within the cell. This oxidative stress can damage DNA, lipids, and proteins, contributing to cellular toxicity.

The one-electron reduction potential (E¹₇) of a nitroimidazole is a key determinant of the efficiency of its bioreduction and subsequent redox cycling. A more positive reduction potential facilitates the initial electron transfer. Generally, 2-nitroimidazoles have more positive reduction potentials than 5-nitroimidazoles, and 4-nitroimidazoles are considered weaker oxidants with more negative reduction potentials. rsc.org While specific data for this compound is not available, the general trend for 4-nitroimidazoles suggests a lower propensity to undergo the initial reduction compared to their 2- and 5-nitro counterparts.

CompoundOne-Electron Reduction Potential (E¹₇ at pH 7) (mV)
5-Formyl-1-methyl-2-nitroimidazole-243
1-(2-Hydroxyethyl)-2-nitroimidazole-398
1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole-486
4-Nitroimidazole (B12731)≤ -527

This table presents experimentally determined one-electron reduction potentials for a selection of nitroimidazoles to illustrate the range of values observed for different isomers. Data sourced from pulse radiolysis studies. rsc.org

Kinetic Aspects of Biochemical Reactions

The biological effects of nitroimidazoles are governed by the rates of their biochemical transformations, including their enzymatic reduction and the subsequent reactions of the resulting intermediates.

The bioreduction of nitroimidazoles is a critical activation step and is primarily carried out by a class of enzymes known as nitroreductases. nih.gov These enzymes are found in various anaerobic bacteria and some eukaryotic cells. The kinetics of these enzymatic reactions are typically described by the Michaelis-Menten model, characterized by two key parameters: the Michaelis constant (Kₘ) and the maximum reaction rate (Vₘₐₓ).

Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the affinity of the enzyme for its substrate. A lower Kₘ value indicates a higher affinity. Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate.

The specific kinetics of the bioreduction of this compound have not been reported. However, studies on other nitroimidazoles reveal that the structure of the nitroimidazole, including the position of the nitro group and the nature of the substituents, significantly influences the kinetic parameters. For instance, different nitroreductases exhibit varying specificities and efficiencies for different nitroimidazole substrates.

SubstrateEnzymeKₘ (µM)Vₘₐₓ (µmol/min/mg protein)
Metronidazole (B1676534)H. pylori RdxAN/A5.13
NitazoxanideH. pylori RdxAN/A13.4
NitrofurazoneE. coli NfsB64N/A
NADHE. coli NfsB6N/A

This table provides examples of kinetic data for the reduction of different nitroaromatic compounds by specific nitroreductases. The data for RdxA is based on specific activity rather than Vmax. "N/A" indicates that the specific value was not provided in the cited source. oup.comnih.gov

Following bioreduction, the highly reactive intermediates of nitroimidazoles, such as the hydroxylamine derivative, can form covalent adducts with nucleophilic biomolecules, including proteins and DNA. nih.gov The rate of this adduct formation is a critical factor in the cytotoxicity of these compounds.

The determination of reaction rates for adduct formation can be complex and is often studied using techniques like stopped-flow spectrophotometry or by quantifying the amount of adduct formed over time using mass spectrometry. nih.govresearchgate.net The second-order rate constant (k₂) is a common measure of the reaction rate between the reactive intermediate and a biological nucleophile.

No specific rate constants for the adduct formation of activated this compound have been published. The reactivity of the intermediates and, consequently, the rate of adduct formation are expected to be influenced by both the electronic properties of the nitroimidazole ring and the steric hindrance posed by the propan-2-yl substituent. Generally, the thiol groups of cysteine residues in proteins are highly susceptible to adduction by electrophilic intermediates.

Reactive IntermediateNucleophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
4-Methyl-benzoquinoneBovine Serum Albumin (thiol)(3.1 ± 0.2) x 10⁴
4-Methyl-benzoquinoneHuman Serum Albumin (thiol)(4.8 ± 0.2) x 10³
4-Methyl-benzoquinoneα-Lactalbumin (no free thiol)(4.0 ± 0.2) x 10²
4-Methyl-benzoquinoneL-Cysteine> 5 x 10⁵

This table presents second-order rate constants for the reaction of a model electrophile (4-methyl-benzoquinone) with various proteins and amino acids to illustrate the high reactivity of thiol groups towards adduct formation. This serves as an analogy for the potential reactivity of activated nitroimidazole intermediates. researchgate.net

Advanced Analytical Methodologies for Nitroimidazole Characterization in Research Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a substituted nitroimidazole like 4-nitro-1-(propan-2-yl)-1H-imidazole, various chromatographic techniques can be employed, each with specific advantages depending on the research objective and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile or thermally unstable compounds like many nitroimidazoles. Method development for this compound would focus on optimizing the separation from potential impurities or other components in the sample matrix.

Reverse-phase (RP) HPLC is the most common mode used for nitroimidazole analysis. In this approach, a non-polar stationary phase is used with a polar mobile phase. For related nitroimidazole antibiotics, successful separations have been achieved using C18 or specialized reverse-phase columns. usda.govnih.gov A simple isocratic mobile phase, consisting of a mixture of water, acetonitrile (B52724) (MeCN), and an acidifier like phosphoric acid or formic acid, is often sufficient. sielc.com The acidic component helps to ensure sharp peak shapes by suppressing the ionization of silanol (B1196071) groups on the silica-based stationary phase. Detection is typically performed using a UV detector, as the nitroimidazole chromophore absorbs strongly in the UV region, often around 270-320 nm. usda.govsielc.com

A typical starting point for method development for this compound could involve the parameters outlined in the table below, which are based on methods for similar compounds.

Table 1: Illustrative HPLC Parameters for Nitroimidazole Analysis

Parameter Setting
Column Reverse-Phase C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.05M Ammonium (B1175870) Phosphate (B84403) Buffer (pH 7) (12:88, v/v) usda.gov
Flow Rate 1.0 mL/min
Detection UV at 320 nm researchgate.net
Column Temperature 25 °C usda.gov

| Injection Volume | 10 µL |

This table presents a hypothetical set of parameters based on established methods for other nitroimidazoles and serves as a starting point for the development of a specific method for this compound.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. UPLC is particularly well-suited for complex research matrices and for high-throughput screening.

UPLC methods, often coupled with mass spectrometry (UPLC-MS/MS), are frequently used for the determination of nitroimidazole residues in various samples. researchgate.netnih.gov The separation is typically achieved on a sub-2 µm particle column, such as an Acquity BEH C18. researchgate.netnih.gov The mobile phases are similar to those used in HPLC, commonly consisting of acetonitrile and water, often with additives like formic acid or ammonium acetate (B1210297) to improve ionization efficiency for mass spectrometry detection. researchgate.net The enhanced separation power of UPLC allows for very short run times, often under 5 minutes, making it a highly efficient technique for analyzing large numbers of samples. researchgate.net

Table 2: Representative UPLC Parameters for Nitroimidazole Separation

Parameter Setting
Column Acquity UPLC BEH C18, 1.7 µm researchgate.netnih.gov
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient A time-based gradient from low to high organic content (Acetonitrile)
Flow Rate 0.3 - 0.4 mL/min nih.gov
Column Temperature 35 °C nih.gov

| Detection | Typically coupled with a mass spectrometer (MS/MS) |

This table outlines typical UPLC conditions that could be adapted for the analysis of this compound, based on methods for related compounds.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Nitroimidazoles, including this compound, are generally non-volatile due to their polar nature. Therefore, their analysis by GC requires a chemical modification step known as derivatization to increase their volatility. researchgate.net

A common derivatization strategy involves converting the polar N-H group of the imidazole (B134444) ring (if present) or other functional groups into a less polar, more volatile silyl (B83357) ether. This is often achieved by reacting the analyte with a silylating agent like N,O-bis-(trimethylsilyl)acetamide (BSA). bund.de The resulting trimethylsilyl (B98337) (TMS) derivative is sufficiently volatile for GC analysis. The separation is then carried out on a low-polarity capillary column, such as a DB-5 or DB-1 type. bund.de

Table 3: General GC Parameters for Derivatized Nitroimidazole Analysis

Parameter Setting
Derivatizing Agent N,O-bis-(trimethylsilyl)acetamide (BSA) bund.de
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness bund.de
Carrier Gas Helium
Injector Temperature 285 °C bund.de
Oven Program Initial temp 60°C, ramped to 290°C bund.de

| Detection | Mass Spectrometry (MS) |

The parameters in this table are based on a published method for the GC-MS analysis of other nitroimidazoles following derivatization and provide a guide for analyzing this compound.

Thin-Layer Chromatography (TLC) in Research Applications

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile separation technique used for qualitative analysis, purity checks, and monitoring reaction progress. For the analysis of this compound, TLC can be used to quickly assess the presence of the compound and identify potential impurities.

The separation is performed on a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. The sample is spotted onto the plate, which is then placed in a sealed chamber containing a solvent system (mobile phase). As the mobile phase moves up the plate by capillary action, the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. For the separation of 5-nitroimidazoles, mobile phases consisting of chloroform (B151607) and methanol, often in a 9:1 (v/v) ratio, have proven effective. researchgate.netmdpi.com Visualization of the separated spots is commonly achieved under UV light, where the compounds appear as dark spots on a fluorescent background. nuph.edu.ua

Table 4: Exemplary TLC System for Nitroimidazole Analysis

Parameter Description
Stationary Phase Silica gel 60 F254 TLC plates preprints.org
Mobile Phase Chloroform : Methanol (9:1, v/v) researchgate.netmdpi.com
Chamber Saturated with mobile phase vapor for ~30 min preprints.org
Application 5 µL spots applied with a micropipette preprints.org

| Detection | UV lamp at 254 nm |

This table describes a standard TLC system that can be used for the qualitative analysis of this compound in a research setting.

Coupled Separation and Detection Systems

Combining separation techniques with highly sensitive detection systems, particularly mass spectrometry, provides unparalleled analytical power for identifying and quantifying compounds at very low concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level analysis of a wide range of compounds, including nitroimidazoles, in complex matrices. nih.govnih.gov This technique couples the powerful separation capabilities of HPLC or UPLC with the high selectivity and sensitivity of tandem mass spectrometry.

The method involves separating the target analyte from the matrix components using liquid chromatography. The eluent from the LC column is then directed into the mass spectrometer's ion source, where the analyte molecules are ionized, typically using electrospray ionization (ESI) in positive ion mode for nitroimidazoles. usda.gov In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]+) corresponding to the analyte of interest is selected. This precursor ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and provides excellent sensitivity, allowing for reliable quantification at parts-per-billion (ppb) or even lower levels. nih.gov The confirmation of the analyte's identity is based on the co-elution of the analyte with a reference standard and the matching ratio of the quantifier and qualifier product ions. usda.gov

Table 5: Typical LC-MS/MS Parameters for Nitroimidazole Trace Analysis

Parameter Setting
LC System UPLC or HPLC
Column C18 reversed-phase (e.g., 2.1 mm x 150 mm, 5 µm) nih.gov
Mobile Phase Gradient elution with Acetonitrile and Water containing 0.1-0.5% Formic Acid nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive usda.gov
MS Mode Multiple Reaction Monitoring (MRM) nih.gov
Precursor Ion [M+H]+ of this compound
Product Ions Specific fragments derived from the precursor ion (to be determined experimentally)

| Limit of Quantification | Typically in the low µg/kg (ppb) range nih.gov |

This table summarizes the key components of an LC-MS/MS method suitable for the trace analysis of this compound, with specific ion transitions needing to be determined through direct infusion and optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to its high resolution and sensitivity, it is widely used for detecting imidazole-like compounds. gdut.edu.cn However, the analysis of many nitroimidazoles, including this compound, can present challenges due to their polarity and relatively low volatility. mdpi.com

Often, a derivatization step is necessary to convert the polar nitroimidazole into a more volatile and thermally stable derivative suitable for GC analysis. gdut.edu.cnresearchgate.net For instance, isobutyl chloroformate is a common derivatization reagent used to improve the volatility of imidazole compounds before GC-MS analysis. gdut.edu.cn This process enhances chromatographic peak shape and improves sensitivity.

During GC-MS analysis, the sample is separated based on its components' boiling points and interactions with the capillary column's stationary phase. Following separation, the mass spectrometer fragments the eluting molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. While direct GC-MS data for this compound is not widely published, the general approach for related compounds involves careful optimization of the injection port temperature, column temperature program, and mass spectrometer settings.

Table 1: Typical GC-MS Parameters for Analysis of Derivatized Imidazole Compounds

Parameter Typical Setting/Condition Purpose
Derivatization Reagent Isobutyl chloroformate (IBCF) Increases volatility and thermal stability of the analyte.
Injection Mode Splitless Maximizes the amount of analyte reaching the column for trace analysis.
Capillary Column Fused-silica coated with a mid-polarity phase (e.g., Carbowax 20M) Separates compounds based on polarity and boiling point. researchgate.net
Carrier Gas Helium or Hydrogen Transports the sample through the column.
Temperature Program Ramped oven temperature (e.g., 60°C to 250°C) Ensures efficient separation of analytes with different boiling points.
Ionization Mode Electron Ionization (EI) Fragments the analyte to produce a characteristic mass spectrum.
Detection Mode Selected Ion Monitoring (SIM) or Full Scan SIM provides higher sensitivity for target compounds, while Full Scan is used for identification. researchgate.net

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to liquid and gas chromatography, requiring minimal sample and solvent consumption. researchgate.net The fundamental principle of CE is the differential migration of charged analytes in a conductive buffer solution under the influence of a high-voltage electric field. nih.gov This technique is particularly well-suited for the analysis of polar and charged molecules like nitroimidazoles.

Several modes of CE can be applied to nitroimidazole analysis. Capillary Zone Electrophoresis (CZE) separates ions based on their electrophoretic mobility, which is influenced by the molecule's charge and size. nih.gov For neutral or a wider range of compounds, Micellar Electrokinetic Chromatography (MEKC), a variant of CE, is employed. MEKC uses surfactants (like sodium dodecyl sulfate (B86663), SDS) added to the buffer above their critical micelle concentration. nih.gov These micelles create a pseudo-stationary phase, allowing for the separation of both neutral and charged analytes based on their partitioning between the micelles and the aqueous buffer. nih.gov

A study on the analysis of 5-nitroimidazoles in milk samples utilized MEKC for separation, achieving detection limits below 1.8 µg/L. nih.gov Another approach involves coupling CE with mass spectrometry (CE-MS), which combines the high separation efficiency of CE with the definitive identification capabilities of MS. nih.gov

Table 2: Exemplary Capillary Electrophoresis Conditions for Nitroimidazole Analysis

Parameter Condition (Based on MEKC study nih.gov) Condition (Based on CEC-MS study nih.gov)
Technique Micellar Electrokinetic Chromatography (MEKC) Capillary Electrochromatography-Mass Spectrometry (CEC-MS)
Capillary Fused silica Packed with Bidentate C18:Lichrospher Silica-60
Background Electrolyte 20 mM phosphate buffer (pH 6.5) with 150 mM SDS Acetonitrile/Methanol/Water (45:10:45) with 5 mM ammonium acetate (pH 5)
Applied Voltage 25 kV 15 kV
Temperature 20 °C Not specified
Detection UV Detector Electrospray Ionization Mass Spectrometry (ESI-MS)
Analysis Time < 18 minutes < 22 minutes

Electrochemical Analytical Methods

Electrochemical methods provide valuable information on the redox properties of molecules like this compound. These techniques are sensitive, rapid, and can elucidate reaction mechanisms.

Voltammetric Techniques for Redox Characterization

Voltammetric techniques, such as cyclic voltammetry and differential pulse polarography, are extensively used to study the electrochemical reduction of nitroimidazole derivatives. uchile.cluchile.cl The core of this analysis is the electrochemical behavior of the nitro group (NO₂), which is readily reducible.

Studies on 4-nitroimidazole (B12731) derivatives show that in aqueous media, the nitro group typically undergoes a four-electron, four-proton reduction to form the corresponding hydroxylamine (B1172632) derivative. uchile.clresearchgate.net This process often appears as a single, irreversible voltammetric peak.

In aprotic or mixed-media environments, the reduction can proceed in a stepwise manner. uchile.cluchile.cl The first step is a reversible one-electron reduction to form a nitro radical anion (R-NO₂•⁻). uchile.cl The stability and reduction potential of this radical are key to the biological activity of many nitroimidazoles. The substitution on the imidazole ring, such as the propan-2-yl group at the N-1 position in this compound, influences the ease of reduction and the stability of the resulting radical anion. uchile.cluchile.cl For example, substitution at the N-1 position with a methyl group makes the 4-nitroimidazole derivative easier to reduce compared to the unsubstituted parent compound. uchile.cl

Table 3: Electrochemical Reduction Data for 4-Nitroimidazole Derivatives

Compound Technique Medium Key Finding Reference
1-methyl-4-nitro-2-hydroxymethylimidazole Cyclic Voltammetry Aprotic (DMF) Reversible one-electron reduction to a nitro radical anion. uchile.cl
1-methyl-4-nitro-2-hydroxymethylimidazole Voltammetry Aqueous (pH 2-12) Irreversible four-electron reduction of the nitro group. uchile.cl
1-methyl-4-nitroimidazole (B145534) Cyclic Voltammetry Mixed (DMF/Citrate) Reduction is easier than for the unsubstituted 4-nitroimidazole. uchile.cl
4-nitroimidazole Cyclic Voltammetry Aprotic (DMF) Generation of a stable nitro radical anion. uchile.cl

Amperometric Detection Systems

Amperometric detection is an electrochemical technique that measures the current generated by the oxidation or reduction of an analyte at a constant applied potential. While specific studies on the amperometric detection of this compound are not prevalent, the principles can be inferred from its voltammetric behavior.

An amperometric detector could be coupled with a flow-based system like high-performance liquid chromatography (HPLC) or flow injection analysis. Based on the voltammetric data for 4-nitroimidazoles, a reduction potential would be applied to the working electrode. uchile.cluchile.cl As the analyte flows past the electrode, it would be reduced, generating a current that is proportional to its concentration. This method offers high sensitivity and selectivity, as the applied potential can be set to a value where few other matrix components would react, thus minimizing interference. The successful application of this technique would depend on the well-defined redox behavior of the nitro group in the chosen mobile phase.

Sample Preparation Strategies for Complex Matrices

The effective analysis of this compound from complex matrices such as biological fluids, food, or environmental samples requires a robust sample preparation step. The goal is to isolate the analyte from interfering substances, pre-concentrate it, and transfer it into a solvent compatible with the subsequent analytical instrument. windows.netphenomenex.com

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a dominant technique for the cleanup and concentration of nitroimidazoles from diverse and complex samples. mdpi.comnih.gov The method involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a different solvent. phenomenex.com

The choice of SPE sorbent is critical and depends on the chemical properties of the analyte and the matrix. For nitroimidazoles, several types of sorbents have been successfully employed:

Mixed-Mode Cation Exchange (MCX): These sorbents offer dual retention mechanisms (ion exchange and reversed-phase). They are particularly effective for extracting nitroimidazoles, which can be protonated under acidic conditions, from matrices like honey and milk. mdpi.comnih.gov A typical procedure involves loading the sample under acidic conditions to retain the analyte via ion exchange, washing with an organic solvent to remove non-polar interferences, and eluting with a basic organic solution to disrupt the ionic interaction. mdpi.com

Molecularly Imprinted Polymers (MIPs): MIPs are highly selective sorbents created with a template molecule—in this case, a nitroimidazole or a structural analogue. cabidigitallibrary.orgavestia.com This creates specific recognition sites that bind the target analytes with high affinity, leading to very clean extracts. avestia.com

Reversed-Phase Sorbents (e.g., C18): These are commonly used for extracting moderately polar compounds from aqueous samples. While less selective than MIPs or mixed-mode sorbents, they are effective for general-purpose extraction. nih.gov

Table 4: Summary of SPE Methods for Nitroimidazole Analysis

Matrix SPE Sorbent Elution Solvent Analytical Method Reference
Honey Mixed-Mode Cation Exchange (MCX) Acetonitrile/Methanol with ammonia UHPLC-MS/MS mdpi.com
Milk Mixed-Mode Cation Exchange (MCX) Methanol with 5% ammonia Capillary Electrophoresis nih.gov
Honey Molecularly Imprinted Polymer (SupelMIP™) Not specified LC-MS/MS avestia.com
Swine Liver Mixed-Mode Cation Exchange/Reversed Phase Ethyl acetate followed by methanol LC-MS/MS nih.gov

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction is a foundational technique for the separation and purification of analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. sigmaaldrich.com The selection of an appropriate extraction solvent is a critical factor, governed by the analyte's physicochemical properties, such as its polarity and LogP (partition coefficient) value. chromatographyonline.com For nitroimidazoles, including this compound, various organic solvents have been successfully employed.

The efficiency of LLE is significantly influenced by the pH of the aqueous phase, especially for ionizable compounds like nitroimidazoles. chromatographyonline.com Adjusting the pH can suppress the ionization of the target analyte, thereby increasing its partitioning into the organic phase. For acidic nitroimidazoles, adjusting the aqueous sample to a pH two units below the analyte's pKa is recommended, while for basic analytes, a pH two units above the pKa is optimal. chromatographyonline.com Research has shown that for some nitroimidazoles, maximum extraction efficiency is achieved in acidic conditions. For instance, in the extraction of metronidazole (B1676534) and furazolidone, chloroform at an acidic pH yielded high recoveries of 96.71% and 97.11%, respectively. researchgate.net The extraction efficiency was observed to decrease as the pH increased. researchgate.net

To enhance the extraction of polar nitroimidazoles from aqueous matrices, a "salting-out" effect can be utilized. The addition of salts like sodium chloride or magnesium sulfate to the aqueous phase decreases the solubility of the organic solvent in the aqueous layer and reduces the solubility of the analyte in the aqueous phase, thereby promoting its transfer into the organic solvent. sigmaaldrich.comresearchgate.net

A typical LLE protocol for the extraction of nitroimidazoles from a biological matrix might involve the initial extraction with an organic solvent like acetonitrile, followed by the addition of salts to induce phase separation. researchgate.net The organic layer containing the analyte is then collected for further analysis.

Table 1: Solvent Selection and pH Optimization in LLE for Nitroimidazoles

ParameterOptions & ConsiderationsRationale
Extraction Solvent Acetonitrile, Ethyl acetate, Chloroform, Heptane, Toluene researchgate.neteconomysolutions.inkjhil.comsigmaaldrich.comThe choice depends on the polarity of the target nitroimidazole. Acetonitrile is effective for a broad range of nitroimidazoles. researchgate.net
pH of Aqueous Phase Acidic (e.g., pH 2-4) is often optimal for many nitroimidazoles. researchgate.netpsu.edumdpi.comSuppresses ionization of the nitroimidazole, increasing its partition into the organic phase. chromatographyonline.com
Salting-out Agent Sodium chloride (NaCl), Anhydrous magnesium sulfate (MgSO4) sigmaaldrich.comresearchgate.netIncreases the ionic strength of the aqueous phase, enhancing the transfer of the analyte to the organic phase. researchgate.net

This table provides a generalized overview based on methodologies for various nitroimidazoles.

Dispersive-Solid Phase Extraction (d-SPE)

Dispersive solid-phase extraction (d-SPE) is a cleanup technique that has gained significant popularity, particularly as a key step in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.govmdpi.com In d-SPE, a small amount of sorbent is added directly to the sample extract, and the mixture is vortexed or shaken before centrifugation. nih.gov This approach provides a large surface area for interaction between the sorbent and the matrix interferences, leading to efficient cleanup with reduced solvent and time requirements. mdpi.com

The choice of sorbent in d-SPE is crucial for the selective removal of matrix components while ensuring high recovery of the target analyte. For the analysis of nitroimidazoles in complex matrices such as milk, honey, and animal tissues, a combination of sorbents is often used. nih.govresearchgate.netmdpi.com

Primary-secondary amine (PSA) is a common sorbent used to remove polar interferences like sugars, fatty acids, and organic acids. sigmaaldrich.comresearchgate.net C18 (octadecyl) sorbent is effective for the removal of non-polar interferences such as lipids. nih.govresearchgate.net In some applications, graphitized carbon black (GCB) may be used to remove pigments, though it can also retain planar analytes. For the analysis of nitroimidazoles in bovine milk, a d-SPE cleanup step using PSA sorbent resulted in negligible matrix interference for most of the analytes. researchgate.net Similarly, a modified QuEChERS method for analyzing nitroimidazoles in honey utilized a d-SPE step with PSA and C18 sorbents. nih.gov

A typical d-SPE procedure following an initial extraction (e.g., with acetonitrile) involves transferring an aliquot of the supernatant to a centrifuge tube containing a mixture of sorbents and a drying agent like anhydrous magnesium sulfate. sigmaaldrich.comnih.gov After shaking and centrifugation, the cleaned extract is collected for analysis.

Table 2: Common Sorbents Used in d-SPE for Nitroimidazole Analysis

SorbentTarget InterferencesCommon Matrices
Primary-Secondary Amine (PSA) Sugars, fatty acids, organic acids, some pigments sigmaaldrich.comresearchgate.netMilk, Honey, Shrimp nih.govresearchgate.netfrontiersin.org
C18 (Octadecyl) Lipids and other non-polar compounds nih.govresearchgate.netMilk, Honey, Shrimp nih.govresearchgate.netfrontiersin.org
Anhydrous Magnesium Sulfate (MgSO4) Residual water nih.govVarious food and biological matrices sigmaaldrich.comnih.gov

This table summarizes common sorbents and their applications in the analysis of various nitroimidazoles.

The combination of these advanced extraction and cleanup methodologies enables the reliable determination of this compound and other nitroimidazoles in diverse and complex research matrices, which is essential for advancing scientific knowledge of these compounds.

Rational Design and Optimization Principles for Nitroimidazole Analogues

Chemical Design Strategies

Chemical design strategies focus on systematically altering the molecular structure of the nitroimidazole core to explore the structure-activity relationship (SAR). These approaches include modifying the main scaffold, employing isosteric replacements, generating large compound libraries through combinatorial chemistry, and building molecules from smaller fragments.

Scaffold Modification and Isosteric Replacements

The nitroimidazole scaffold is a versatile starting point for chemical modification. nih.govnih.gov Since its discovery in the 1950s, the nitroimidazole framework has been extensively functionalized, leading to the development of numerous compounds. nih.govnih.govdoaj.org Modifications can involve altering the position of the nitro group (e.g., 2-, 4-, or 5-nitroimidazole) or creating fused bicyclic systems, such as those found in delamanid (B1670213) and pretomanid. nih.govresearchgate.net The goal of these modifications is often to improve the compound's property profile. mdpi.com

Isosteric replacement is a key strategy in medicinal chemistry where an atom or group of atoms is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.comyoutube.com This technique is used to modulate molecular properties, alter pharmacokinetic profiles, or attenuate toxicity while retaining biological activity. mdpi.comcambridgemedchemconsulting.com For example, a common isosteric replacement for a carboxylic acid is a tetrazole ring, as both are acidic at physiological pH. youtube.com In the context of nitroimidazoles, bioisosterism has been used to guide the design of new analogues from existing scaffolds like metronidazole (B1676534). researchgate.net Structural simplification is another approach, where a complex ring system is reduced to a simpler one, such as converting a 3-nitroimidazo[1,2-a]pyridine (B1296164) to a 2,4-disubstituted 5-nitroimidazole moiety, to create new lead compounds. researchgate.net

Table 1: Examples of Isosteric Replacements in Drug Design This table is generated based on principles of isosteric replacement and may not directly involve 4-nitro-1-(propan-2-yl)-1H-imidazole.

Original GroupIsosteric ReplacementRationale for Replacement
Hydrogen (H)Fluorine (F)Modulate pKa, block metabolic oxidation. cambridgemedchemconsulting.com
Methyl Group (CH₃)Chlorine (Cl)Similar size, can improve metabolic stability. youtube.com
Carbonyl Group (C=O)Sulfone (SO₂)Mimic hydrogen bonding properties.
Carboxylic Acid (COOH)TetrazoleSimilar acidity and charge properties. youtube.com
Benzene (B151609) RingPyridine RingIntroduce polarity, alter solubility. youtube.com
Amide (CONH)1,2,4-TriazoleEnhance metabolic stability. drughunter.com

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful technique for rapidly generating a large number of diverse, yet structurally related, compounds, known as a chemical library. nih.gov This approach involves the systematic and repetitive linking of various "building blocks" to a central scaffold. nih.gov While specific combinatorial syntheses for this compound are not extensively documented in the provided results, the principles have been applied to related heterocyclic structures like benzimidazoles. capes.gov.brnih.gov

The process often involves liquid-phase or solid-phase synthesis. nih.gov For instance, a library of benzimidazole (B57391) derivatives was constructed by reacting a polymer-supported acid with various amines, followed by reduction and cyclization steps. capes.gov.brnih.gov Similarly, a library of over sixty 2-methyl-4/5-nitroimidazole derivatives was synthesized and evaluated to explore the SAR of that particular scaffold. mdpi.com Such libraries allow for high-throughput screening to quickly identify compounds with desired properties, accelerating the discovery process. nih.gov

Fragment-Based Design Methodologies

Fragment-Based Lead Discovery (FBLD) is a drug design strategy that starts with identifying small, low-molecular-weight compounds (fragments) that bind to a biological target, often with low affinity. mdpi.com These fragments then serve as starting points for "growing" or "linking" into more potent lead compounds. f1000research.com This approach explores chemical space more efficiently than traditional high-throughput screening.

The FBLD process typically involves:

Fragment Library Screening: A library of small molecules (typically <300 Da) is screened for binding to the target protein. mdpi.com

Hit Identification: Biophysical techniques like X-ray crystallography or NMR spectroscopy are used to identify fragments that bind to the target and to determine their binding mode.

Lead Optimization: The identified fragments are then optimized into more potent molecules by either growing the fragment to occupy adjacent pockets or linking multiple fragments that bind to different sites. mdpi.com

In the context of imidazole-containing compounds, FBLD has been used to guide the derivatization of leads. For example, an imidazole (B134444) derivative was designed to chelate a zinc ion within a target enzyme, leading to a potent inhibitor. mdpi.com This methodology represents a rational approach to building novel nitroimidazole analogues from the ground up. nih.gov

Computational-Aided Design Approaches

Computer-Aided Drug Design (CADD) utilizes computational methods to simulate and predict how a molecule will interact with a biological target, guiding the design of more effective compounds. bibis.irresearchgate.net These approaches can be broadly categorized as ligand-based or structure-based.

Ligand-Based Design Principles (e.g., Pharmacophore Modeling without clinical implication)

Ligand-based design methods are employed when the three-dimensional structure of the biological target is unknown. These methods rely on analyzing a set of molecules known to be active. youtube.com

Pharmacophore modeling is a key ligand-based technique. A pharmacophore is an abstract representation of the essential steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for a molecule to interact with a specific target. youtube.comnih.gov By aligning a series of active compounds, a common pharmacophore model can be generated. youtube.com

For nitroimidazole analogues, a pharmacophore model identified the nitro group, three hydrogen bond acceptor sites, and a distal aromatic ring as important features for activity. nih.gov This model can then be used as a 3D query to screen virtual databases for new compounds that match the pharmacophore, or to guide the modification of existing compounds to better fit the model.

Table 2: Key Pharmacophoric Features Identified for Nitroimidazole Analogues This table is based on a study of antitubercular nitroimidazole compounds. nih.gov

Pharmacophoric FeatureDescriptionImportance
Nitro GroupThe NO₂ groupEssential for the mechanism of action. nih.gov
Hydrogen Bond AcceptorsAtoms capable of accepting a hydrogen bondThree such features were identified as important for interaction. nih.gov
Aromatic RingA distant, planar ring systemContributes to binding. nih.gov
Hydrophobic SubstitutionsNon-polar groups, particularly at the para-position of the aromatic ringCan lead to more potent analogues. nih.gov

Structure-Based Design Principles (e.g., Protein-Ligand Docking for mechanistic hypothesis)

Structure-based design relies on the known three-dimensional structure of the target protein, typically determined by X-ray crystallography or NMR spectroscopy. mdpi.com

Protein-ligand docking is a primary tool in structure-based design. It is a computational method that predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein. mdpi.comnih.gov Docking simulations allow researchers to generate mechanistic hypotheses about how a compound like this compound might interact with its target at a molecular level. researchgate.net

The process involves:

Preparing the Protein and Ligand: Obtaining the 3D structure of the protein (e.g., from the Protein Data Bank) and generating a 3D model of the ligand. nih.gov

Sampling: The docking algorithm explores many possible conformations and orientations of the ligand within the protein's binding site. mdpi.com

Scoring: An energy-based scoring function is used to rank the different poses, with lower energy scores typically indicating more favorable binding. mdpi.com

Docking studies on 4-nitroimidazole (B12731) derivatives have been used to rationalize their observed activities by visualizing interactions with key amino acid residues in the target's active site. researchgate.netresearchgate.net For example, simulations can identify crucial hydrogen bonds or hydrophobic interactions that stabilize the protein-ligand complex. nih.gov These insights are invaluable for designing new analogues with improved binding affinity and selectivity. nih.gov

Synthetic Accessibility and Scalability Considerations for Nitroimidazole Analogues

The translation of a rationally designed nitroimidazole analogue from a conceptual molecule to a viable candidate for further development hinges on its synthetic accessibility and the potential for scalable production. This section evaluates the chemical feasibility of synthesizing designed analogues related to this compound and discusses the principles for developing robust, large-scale manufacturing processes.

Evaluation of Synthetic Feasibility for Designed Analogues

The synthetic feasibility of novel nitroimidazole analogues, including this compound, is primarily assessed through the analysis of potential synthetic routes, with a focus on regioselectivity, reaction yields, and purification challenges. The N-alkylation of a pre-formed nitroimidazole ring is a common and direct strategy for creating analogues with diverse substituents at the N1 position.

A key challenge in the synthesis of N-substituted imidazoles is controlling the regioselectivity of the alkylation. For a precursor like 4-nitro-1H-imidazole, alkylation can potentially occur at either of the two ring nitrogen atoms, leading to a mixture of 1,4- and 1,5-regioisomers. The development of synthetic protocols that favor the desired isomer is therefore critical. Research into the regioselective alkylation of 4-nitroimidazole has shown that reaction conditions, such as the choice of base and solvent, significantly influence the outcome. For instance, studies have demonstrated that using potassium carbonate (K₂CO₃) as the base in acetonitrile (B52724) can provide good yields for the N1-alkylation of nitroimidazoles. researchgate.net

The synthesis of various 1-alkyl-4-nitro-1H-imidazole analogues has been explored to understand the scope and limitations of this approach. The reaction of 4-nitroimidazole with different alkylating agents under controlled conditions provides insight into the feasibility of generating a library of related compounds. The yields of these reactions are a primary metric for evaluating feasibility.

Table 1: Synthetic Yields of 1-Alkyl-4-nitro-1H-imidazole Analogues This table presents the reported yields for the synthesis of various N1-substituted 4-nitroimidazole analogues, highlighting the influence of the alkylating agent on reaction efficiency under specific conditions.

Product CompoundAlkylating AgentYield (%)Reference
1-Allyl-4-nitro-1H-imidazoleAllyl bromide40% researchgate.net
1-Methyl-4-nitro-1H-imidazoleMethyl iodide40% researchgate.net
2-(4-Nitro-1H-imidazol-1-yl)-1-phenylethanone2-Bromoacetophenone28% researchgate.net
4-Nitro-1-(prop-2-ynyl)-1H-imidazolePropargyl bromide40% researchgate.net

The data illustrates that while the N-alkylation strategy is viable, yields can be moderate, suggesting that optimization is necessary for any specific analogue designed for further study. The observation of isomer formation in related nitroimidazole syntheses underscores the need for careful analytical characterization of the products. mdpi.com

Development of Scalable Synthetic Procedures

For a nitroimidazole analogue to advance, its synthesis must be scalable, meaning it can be produced safely, economically, and in large quantities (kilogram scale or greater) while maintaining high purity. The development of such procedures involves moving beyond laboratory-scale techniques to robust, industrial-scale processes.

A critical strategy for scalability is the development of efficient syntheses for key chemical building blocks. For many complex nitroimidazole-based drugs, a common intermediate such as 2-bromo-4-nitro-1H-imidazole is required. researchgate.netrsc.org The development of a large-scale synthesis for this intermediate is a prerequisite for the scalable production of the final active molecule. An efficient, two-step method for preparing 2-bromo-4-nitroimidazole (B1265489) on a kilogram scale has been developed, which involves the dibromination of 4-nitroimidazole followed by a selective debromination. researchgate.net This process was specifically designed for large-scale applicability by being facile, safe, and high-yielding without the need for column chromatography. researchgate.net

Key principles in developing scalable synthetic procedures include:

Process Simplification: Minimizing the number of synthetic steps and employing one-pot or in-situ generation of intermediates reduces waste, cost, and processing time. researchgate.net

Elimination of Chromatography: Chromatographic purification is often not viable or is prohibitively expensive at large scales. Developing reaction conditions that yield high-purity products through crystallization or extraction is essential. researchgate.netrsc.org

Use of Cost-Effective and Safe Reagents: The selection of readily available, inexpensive, and less hazardous starting materials and reagents is crucial for commercial viability and operational safety. thieme-connect.com

Robustness and Reproducibility: The synthetic route must be reliable and consistently produce the target compound in high yield and quality on a large scale. rsc.org

The synthesis of the anti-tuberculosis drug Delamanid, a complex nitroimidazooxazole, provides an excellent case study. A concise, protection-group-free route was developed that could be performed on a gram scale, starting from the key building block 2-bromo-4-nitroimidazole. rsc.org This approach highlights how strategic route design can lead to efficient and scalable syntheses.

Table 2: Comparison of Synthetic Strategies for Key Nitroimidazole Intermediates This table compares traditional laboratory-scale synthetic approaches with optimized, scalable procedures for crucial nitroimidazole building blocks.

IntermediateMethodKey FeaturesScaleAdvantage for ScalabilityReference
2-Bromo-4-nitro-1H-imidazoleDibromination / Selective DebrominationTwo-step, in-situ reductive deiodination strategy.KilogramHigh yield and quality, avoids chromatography, enhanced safety. researchgate.net
4-Bromo-1,2-dimethyl-1H-imidazoleBromination / Selective DebrominationUses i-PrMgCl for selective debromination, avoids regioisomers by starting with 1,2-dimethyl-1H-imidazole.Not specified, but designed for scale.Cost-effective, high-yielding, circumvents regioisomer issues. thieme-connect.com
DelamanidSequential Route from Chiral EpoxideProtection-group-free, sequential reaction cascade.Gram ScaleConcise, avoids protecting groups and expensive reagents. rsc.org

Q & A

Q. Basic Research Focus

  • Spectroscopy : FT-IR, ¹H/¹³C NMR, and mass spectrometry are critical. For example, IR spectra confirm nitro-group vibrations (~1520 cm⁻¹), while NMR resolves substituent positions (e.g., isopropyl protons at δ 1.5–1.7 ppm as a doublet) .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL refines structural parameters (bond lengths, angles) and assesses anisotropic displacement ellipsoids. WinGX and ORTEP visualize packing diagrams and validate non-covalent interactions .

How can structural ambiguities in crystalline derivatives be resolved using advanced crystallographic tools?

Advanced Research Focus
For centrosymmetric or twinned crystals, SHELXD/SHELXE can phase high-resolution data, while Flack’s x parameter in least-squares refinement distinguishes enantiopolarity in chiral structures . The WinGX suite integrates SHELX workflows for data reduction (e.g., absorption correction), structure solution, and refinement, with ORTEP generating publication-quality thermal ellipsoid plots .

What computational strategies are effective for analyzing structure-activity relationships (SAR) in imidazole derivatives?

Advanced Research Focus
Comparative Molecular Similarity Indices Analysis (CoMSIA) models quantify steric, electrostatic, and hydrophobic contributions to biological activity. For example, a CoMSIA model for 1-(naphthylalkyl)-1H-imidazole antiepileptics correlates pED₅₀ values with substituent bulk at C4/C5, guiding the design of analogs with enhanced blood-brain barrier permeability . Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like TGR5 receptors, prioritizing derivatives with optimal π-π stacking and hydrogen-bonding interactions .

How can impurities and byproducts in nitroimidazole synthesis be identified and mitigated?

Q. Advanced Research Focus

  • Analytical Methods : HPLC-MS detects trace impurities (e.g., dichloromethyl byproducts) via retention time and fragmentation patterns. Reference standards (e.g., EP-grade impurities) enable quantification .
  • Process Optimization : Adjusting reaction stoichiometry (e.g., reducing CuI loading) minimizes copper-mediated side reactions. TDAE methodology selectively activates intermediates, reducing undesired alkylation .

What strategies address enantiomer-specific effects in chiral imidazole derivatives?

Advanced Research Focus
Enantiomeric excess (ee) is determined via chiral HPLC (e.g., using amylose-based columns) or circular dichroism. For asymmetric synthesis, Cu(I)-bisoxazoline catalysts induce stereoselectivity during nitro-group installation. Stereochemical assignments rely on anomalous dispersion effects in SXRD or Flack parameter refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.